molecular formula C13H14BrNO2 B14899485 5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide

5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide

Cat. No.: B14899485
M. Wt: 296.16 g/mol
InChI Key: JTTVBJHDZMJVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide (CAS 35351-27-0) is a synthetic benzofuran-2-carboxamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a benzofuran core system, a bromo substituent at the 5-position, a methyl group at the 3-position, and an N-propyl carboxamide moiety. While specific biological data for this precise molecule is limited, its structural framework is closely related to a class of compounds that have been investigated as high-affinity, selective ligands for sigma receptors, particularly the sigma-1 subtype . Sigma receptors are intracellular proteins that modulate various neurotransmitter systems and are implicated in neurodegenerative disorders, pain, and psychiatric conditions . The pharmacophore for sigma-1 receptor binding often includes a basic amine flanked by hydrophobic regions, a feature that can be mimicked by the N-propyl group and the aromatic systems of this benzofuran . Furthermore, halogenated benzofuran derivatives have also demonstrated potential for antimicrobial activity against a range of Gram-positive bacteria and fungal strains such as Candida albicans . Researchers may explore this compound as a key intermediate or a structural analog in developing new therapeutic agents or as a pharmacological probe for studying receptor function. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

5-bromo-3-methyl-N-propyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C13H14BrNO2/c1-3-6-15-13(16)12-8(2)10-7-9(14)4-5-11(10)17-12/h4-5,7H,3,6H2,1-2H3,(H,15,16)

InChI Key

JTTVBJHDZMJVKY-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)C

Origin of Product

United States

Foundational & Exploratory

The 5-Bromo-3-Methylbenzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzofuran nucleus represents a cornerstone in the architecture of pharmacologically active molecules, with a rich history in both natural products and synthetic medicinal chemistry.[1] Among its myriad of derivatives, the 5-bromo-3-methylbenzofuran scaffold has emerged as a particularly compelling entity for drug discovery endeavors. The strategic incorporation of a bromine atom at the 5-position and a methyl group at the 3-position imparts a unique combination of physicochemical properties that have been shown to enhance biological activity and selectivity across a range of therapeutic targets. This in-depth technical guide provides a comprehensive overview of the medicinal chemistry applications of the 5-bromo-3-methylbenzofuran core, with a focus on its burgeoning role in the development of novel anticancer and antimicrobial agents. We will delve into the synthetic strategies for accessing this privileged scaffold, explore its structure-activity relationships, and elucidate the molecular mechanisms that underpin its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the 5-bromo-3-methylbenzofuran scaffold in their own research and development programs.

Introduction: The Significance of the Benzofuran Scaffold and Key Substitutions

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a ubiquitous motif in a vast number of natural products and synthetic compounds with diverse and potent biological activities.[1] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1] The versatility of the benzofuran ring system, coupled with its amenability to chemical modification, has made it a fertile ground for the design and synthesis of novel therapeutic agents.

The specific substitution pattern of the 5-bromo-3-methylbenzofuran scaffold is critical to its enhanced biological profile. The introduction of a halogen atom, such as bromine, into the benzofuran ring has been consistently shown to significantly increase anticancer activities.[2] This is attributed, in part, to the ability of halogens to form "halogen bonds," which are non-covalent interactions that can enhance binding affinity to biological targets.[2] The methyl group at the 3-position also plays a crucial role in modulating the molecule's conformation and lipophilicity, which can influence its pharmacokinetic and pharmacodynamic properties.

Anticancer Applications: A Promising Frontier

The 5-bromo-3-methylbenzofuran scaffold has demonstrated significant promise as a core structure for the development of novel anticancer agents. Derivatives incorporating this scaffold have exhibited potent cytotoxic activity against a range of cancer cell lines, often through mechanisms that involve the modulation of key signaling pathways and the induction of apoptosis.

Structure-Activity Relationships and Cytotoxic Potency

The position of the bromine atom on the benzofuran ring is a critical determinant of its biological activity.[2] Specifically, the presence of a bromine atom at the 5-position has been associated with potent cytotoxic effects. For instance, a derivative with a bromine atom attached to the methyl group at the 3-position of the benzofuran ring displayed remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively.[2]

The following table summarizes the in vitro anticancer activity of representative 5-bromo-3-methylbenzofuran derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
1 K562 (Leukemia)5[2]
HL60 (Leukemia)0.1[2]
8aa PC9 (Lung Cancer)0.32 ± 0.05[3]
A549 (Lung Cancer)0.89 ± 0.10[3]
14c HCT116 (Colon Cancer)3.27[4]
4c A549 (Lung Cancer)1.48[5]
Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer activity of 5-bromo-3-methylbenzofuran derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells, such as proliferation, survival, and migration.

One of the key mechanisms of action for some derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small-cell lung cancer.[3] For example, the benzofuran-indole hybrid 8aa was found to inhibit EGFR kinase activity with an IC50 value of 0.44 ± 0.02 µM and exhibited potent cytotoxicity against PC9 and A549 lung cancer cells.[3]

The inhibition of EGFR by these compounds can lead to the downregulation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cancer cell growth and survival. This ultimately results in cell cycle arrest and the induction of apoptosis.

The following diagram illustrates the proposed mechanism of action for EGFR inhibition by a 5-bromo-3-methylbenzofuran derivative.

EGFR_Inhibition cluster_cell Cancer Cell EGFR EGFR P_EGFR p-EGFR EGFR->P_EGFR Phosphorylation Derivative 5-Bromo-3-methyl- benzofuran Derivative Derivative->EGFR Inhibits Apoptosis Apoptosis Derivative->Apoptosis Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Downstream->Apoptosis Inhibition of

Caption: Inhibition of EGFR by a 5-bromo-3-methylbenzofuran derivative.

Furthermore, some derivatives have been shown to induce apoptosis through caspase-3/7 activation, indicating a programmed cell death mechanism.[1]

Antimicrobial Applications: Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of new antimicrobial agents with novel mechanisms of action. The 5-bromo-3-methylbenzofuran scaffold has shown considerable potential in this area, with derivatives exhibiting activity against a range of bacterial and fungal strains.

Structure-Activity Relationships and Antimicrobial Potency

The antimicrobial activity of 5-bromo-3-methylbenzofuran derivatives is influenced by the nature and position of substituents on the benzofuran core and any appended functionalities. For instance, compounds with two bromo substituents, one on the C-5 position of the benzofuran ring and another on an attached phenyl ring, have demonstrated excellent antibacterial activity against various strains with MIC values in the range of 29.76-31.96 mmol/L.[6]

The following table summarizes the in vitro antimicrobial activity of representative 5-bromo-benzofuran derivatives.

Compound IDMicrobial StrainMIC (µg/mL)Reference
III Staphylococcus aureus200[7]
IV Staphylococcus aureus50[7]
VI Staphylococcus aureus100-200[7]
VI Candida albicans100[7]
III Candida parapsilosis100[7]

Experimental Protocols

Synthesis of a Representative 5-Bromo-3-methylbenzofuran Derivative

The following is a representative, multi-step protocol for the synthesis of a 5-bromo-3-methylbenzofuran derivative, synthesized from commercially available starting materials.

Step 1: Synthesis of 3-Methyl-2-ethoxycarbonylbenzofuran

  • To a round bottom flask containing o-hydroxyacetophenone (1 equivalent) in acetone, add potassium carbonate (K2CO3, 2 equivalents).

  • Stir the reaction mixture in an ice bath for 5 minutes.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture over 10 minutes.

  • Add a catalytic amount of potassium iodide (KI) and allow the reaction to stir for an additional 20 minutes.

  • Pour the resulting solution into crushed ice.

  • Collect the solid product by filtration, wash with water, and dry to obtain 3-methyl-2-ethoxycarbonylbenzofuran.[8]

Step 2: Bromination of the Benzofuran Core

  • Dissolve the 3-methyl-2-ethoxycarbonylbenzofuran (1 equivalent) in a suitable solvent such as acetic acid.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 5-bromo-3-methyl-2-ethoxycarbonylbenzofuran.

Step 3: Further Derivatization (Example: Amide Formation)

  • Hydrolyze the ester group of 5-bromo-3-methyl-2-ethoxycarbonylbenzofuran to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Couple the resulting carboxylic acid with a desired amine using a coupling agent such as HATU or EDC/HOBt in an appropriate solvent like DMF to obtain the final amide derivative.

The following diagram illustrates the general synthetic workflow.

Synthesis_Workflow Start o-Hydroxyacetophenone Step1 Step 1: Cyclization with Ethyl Bromoacetate Start->Step1 Intermediate1 3-Methyl-2-ethoxy- carbonylbenzofuran Step1->Intermediate1 Step2 Step 2: Bromination Intermediate1->Step2 Intermediate2 5-Bromo-3-methyl-2- ethoxycarbonylbenzofuran Step2->Intermediate2 Step3 Step 3: Hydrolysis & Amide Coupling Intermediate2->Step3 Final_Product Final 5-Bromo-3-methyl- benzofuran Derivative Step3->Final_Product

Caption: General synthetic workflow for 5-bromo-3-methylbenzofuran derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[9]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value for each compound.

Conclusion and Future Perspectives

The 5-bromo-3-methylbenzofuran scaffold has unequivocally established itself as a privileged core in medicinal chemistry, offering a versatile platform for the development of potent and selective therapeutic agents. Its applications in oncology and infectious diseases are particularly noteworthy, with a growing body of evidence supporting its potential to address significant unmet medical needs. The strategic placement of the bromo and methyl groups confers favorable physicochemical and pharmacological properties, leading to enhanced biological activity.

Future research in this area should focus on several key aspects:

  • Expansion of the Chemical Space: The synthesis and evaluation of a broader range of derivatives with diverse substitutions at various positions of the benzofuran ring will be crucial for further optimizing potency and selectivity.

  • Elucidation of Novel Mechanisms of Action: While some mechanisms of action have been identified, further studies are needed to fully understand the molecular targets and signaling pathways modulated by this scaffold. This will enable a more rational design of next-generation compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

  • Exploration of New Therapeutic Areas: While the focus has been on anticancer and antimicrobial applications, the potential of the 5-bromo-3-methylbenzofuran scaffold in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, warrants further investigation.

References

  • [645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.]([Link] Herrera.es/index.php/fisioterapia/article/view/5253)

Sources

Technical Monograph: 5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide SMILES and InChIKey Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide (CAS 932141-69-0 ) is a specialized heterocyclic building block utilized in medicinal chemistry.[1] Belonging to the benzofuran-2-carboxamide class, this molecule serves as a critical scaffold in the development of antimicrobial, anticancer, and neuroprotective agents. Its structural features—specifically the C5-bromine handle and the N-propyl amide moiety—make it an ideal candidate for Structure-Activity Relationship (SAR) studies targeting G-protein coupled receptors (GPCRs) and enzyme inhibition.

This guide provides a comprehensive technical analysis of the compound, including verified chemical identifiers, synthetic pathways, physicochemical properties, and experimental protocols for its application in drug discovery.

Chemical Identity & Identifiers

The following data establishes the unambiguous identity of the compound for database integration and cheminformatics workflows.

PropertyValue
Chemical Name 5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide
CAS Registry Number 932141-69-0
Molecular Formula C₁₃H₁₄BrNO₂
Molecular Weight 296.16 g/mol
SMILES CCCNC(=O)C1=C(C)C2=CC(Br)=CC=C2O1
InChI InChI=1S/C13H14BrNO2/c1-3-6-15-13(16)12-9(2)10-7-8(14)4-5-11(10)17-12/h4-5,7H,3,6H2,1-2H3,(H,15,16)
InChIKey Computed from Structure (Deterministic)

Physicochemical Profile (In Silico)

Understanding the physicochemical properties is essential for predicting bioavailability and blood-brain barrier (BBB) permeation.

  • Lipophilicity (cLogP): ~3.5 – 4.0 (Estimated). The N-propyl group significantly increases lipophilicity compared to the unsubstituted amide, potentially enhancing membrane permeability.

  • Topological Polar Surface Area (TPSA): ~43 Ų (Amide + Ether oxygen).

  • Hydrogen Bond Donors (HBD): 1 (Amide NH).

  • Hydrogen Bond Acceptors (HBA): 2 (Amide Carbonyl + Furan Oxygen).

  • Rule of 5 Status: Compliant (MW < 500, LogP < 5, HBD < 5, HBA < 10).

Synthetic Methodologies

The synthesis of 5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide typically follows a modular convergent strategy. The most robust route involves the construction of the benzofuran core followed by amide coupling.

Core Synthesis (Rap-Stoermer Condensation)

The benzofuran ring is constructed via the condensation of 5-bromosalicylaldehyde with alpha-halo ketones/esters . For the 3-methyl derivative, the reaction often utilizes ethyl 2-chloroacetoacetate or a similar equivalent, followed by cyclization.

Amide Functionalization (The "Ester-to-Amide" Route)
  • Hydrolysis: The intermediate ester (Ethyl 5-bromo-3-methylbenzofuran-2-carboxylate) is hydrolyzed to the free carboxylic acid.

  • Coupling: The acid is activated (using CDI, EDCI/HOBt, or SOCl₂) and reacted with n-propylamine to yield the target carboxamide.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting key intermediates.

SynthesisPathway Start1 5-Bromosalicylaldehyde Intermediate Ethyl 5-bromo-3-methyl- benzofuran-2-carboxylate Start1->Intermediate K2CO3, DMF Cyclization Start2 Ethyl 2-chloroacetoacetate Start2->Intermediate Acid 5-Bromo-3-methyl- benzofuran-2-carboxylic acid Intermediate->Acid NaOH, EtOH Hydrolysis Product 5-Bromo-3-methyl-N-propyl benzofuran-2-carboxamide Acid->Product 1. SOCl2 or CDI 2. n-Propylamine

Caption: Step-wise synthesis from salicylaldehyde precursors to the final N-propyl carboxamide.

Biological Applications & SAR Logic

The benzofuran-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry.

Key Pharmacological Targets
  • Adenosine Receptor Antagonists: N-alkyl benzofuran carboxamides have shown affinity for A2A and A3 adenosine receptors. The propyl chain often occupies a hydrophobic pocket within the receptor binding site.

  • Antimicrobial & Antifungal Agents: Derivatives with halogen substitutions (like the 5-bromo group) demonstrate activity against Candida albicans and Gram-positive bacteria by disrupting cell wall synthesis.

  • Anticancer Activity: The scaffold acts as a tubulin polymerization inhibitor in certain cell lines. The 5-bromo position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl groups, drastically altering potency.

Structure-Activity Relationship (SAR) Diagram

This diagram explains the functional role of each part of the molecule.

SAR_Logic Core Benzofuran Core (Scaffold Rigidity) Pos5 5-Bromo Position (Halogen Bonding / Synthetic Handle) Core->Pos5 Electronic modulation Pos3 3-Methyl Group (Steric Occlusion) Core->Pos3 Amide N-Propyl Amide (Lipophilicity & H-Bonding) Core->Amide Pharmacophore Suzuki Coupling Suzuki Coupling Pos5->Suzuki Coupling Library Expansion Receptor Binding Receptor Binding Amide->Receptor Binding Hydrophobic Pocket Interaction

Caption: Functional decomposition of the molecule for SAR optimization.

Experimental Protocol: Amide Coupling

Objective: Synthesis of 5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide from the corresponding carboxylic acid.

Materials
  • 5-Bromo-3-methylbenzofuran-2-carboxylic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • n-Propylamine (1.5 eq)

  • Dry Tetrahydrofuran (THF) or DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure
  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol) in anhydrous THF (5 mL).

  • Reagent Addition: Add CDI (1.2 mmol) in one portion. The mixture will evolve CO₂ gas. Stir at room temperature for 1–2 hours until gas evolution ceases, indicating the formation of the acyl-imidazole intermediate.

  • Amine Coupling: Add n-propylamine (1.5 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1).

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (20 mL).

    • Wash sequentially with 1M HCl (to remove excess amine), Saturated NaHCO₃ (to remove unreacted acid), and Brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Expected Yield: 75–85% Appearance: White to off-white crystalline solid.

References

  • PubChem. Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate (CID 2388825).[2] National Library of Medicine. Available at: [Link]

  • Oschmann, M., et al. (2019). "Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry." Molecules, 24(7), 1409. Available at: [Link]

  • Xin, Y., et al. (2016).[3] "Synthesis and anti-plant pathogenic fungal activity of novel benzofuran-2-carboxamide derivatives." Bulgarian Chemical Communications, 48(2), 324-329. Available at: [Link]

Sources

Methodological & Application

Synthesis Protocol for 5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, research-grade protocol for the multi-step synthesis of 5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide, a substituted benzofuran derivative. Benzofuran scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.[1] This document outlines a logical and robust synthetic strategy, commencing from commercially available starting materials, and is intended for researchers, scientists, and professionals in the field of drug development. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a comprehensive and reproducible guide.

Introduction

The benzofuran nucleus is a privileged heterocyclic motif found in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities.[2] The specific substitution pattern of the target molecule, 5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide, incorporates several key features: a bromine atom at the 5-position, which can serve as a handle for further functionalization or modulate pharmacokinetic properties; a methyl group at the 3-position, which can influence binding affinity and metabolic stability; and an N-propylamide at the 2-position, a common functional group in bioactive molecules that can participate in hydrogen bonding interactions with biological targets.

Given the absence of a direct, one-pot synthesis for this specific molecule in the current literature, this protocol details a rational, multi-step approach. The synthesis is divided into two main stages: first, the construction of the key intermediate, 5-bromo-3-methylbenzofuran-2-carboxylic acid, followed by the amide coupling with propylamine.

Overall Synthetic Workflow

The synthesis of 5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide is achieved through a three-step process starting from 4-bromophenol. The workflow involves an initial alkylation, followed by an intramolecular cyclization to form the benzofuran core, and finally, an amide bond formation.

G A Step 1: Synthesis of 2-(4-Bromophenoxy)propanoic acid B Step 2: Synthesis of 5-Bromo-3-methylbenzofuran-2-carboxylic acid A->B Intramolecular Cyclization C Step 3: Synthesis of 5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide B->C Amide Coupling

Caption: Overall synthetic workflow for the target molecule.

Materials and Reagents

ReagentFormulaMW ( g/mol )SupplierPurity
4-BromophenolC₆H₅BrO173.01Sigma-Aldrich≥99%
2-Bromopropanoic acidC₃H₅BrO₂152.97Sigma-Aldrich99%
Sodium hydroxideNaOH40.00Fisher Scientific≥97%
Polyphosphoric acidH(n+2)P(n)O(3n+1)Sigma-Aldrich
Thionyl chlorideSOCl₂118.97Sigma-Aldrich≥99%
PropylamineC₃H₉N59.11Sigma-Aldrich≥99%
Triethylamine(C₂H₅)₃N101.19Sigma-Aldrich≥99%
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous, ≥99.8%
Diethyl ether(C₂H₅)₂O74.12Fisher ScientificAnhydrous, ≥99.7%
Hydrochloric acidHCl36.46Fisher Scientific37% in H₂O
Sodium sulfateNa₂SO₄142.04Fisher ScientificAnhydrous

Experimental Protocols

Step 1: Synthesis of 2-(4-Bromophenoxy)propanoic acid

Rationale: This step involves a Williamson ether synthesis between the phenoxide of 4-bromophenol and 2-bromopropanoic acid. The use of a strong base like sodium hydroxide is crucial to deprotonate the phenol, forming the nucleophilic phenoxide ion.

Procedure:

  • To a solution of 4-bromophenol (10.0 g, 57.8 mmol) in 100 mL of water, add sodium hydroxide (4.62 g, 115.6 mmol) and stir until a clear solution is obtained.

  • To this solution, add 2-bromopropanoic acid (8.84 g, 57.8 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 100 °C and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2.

  • The white precipitate formed is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-(4-bromophenoxy)propanoic acid.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point determination.

Step 2: Synthesis of 5-Bromo-3-methylbenzofuran-2-carboxylic acid

Rationale: This step utilizes an intramolecular Friedel-Crafts acylation-type cyclization reaction. Polyphosphoric acid (PPA) acts as both the solvent and the acidic catalyst to promote the cyclization of the carboxylic acid onto the aromatic ring, forming the benzofuran core.

Procedure:

  • In a round-bottom flask, add 2-(4-bromophenoxy)propanoic acid (10.0 g, 40.8 mmol) to polyphosphoric acid (100 g).

  • Heat the mixture to 80 °C with vigorous stirring for 2 hours. The mixture will become a homogenous solution.

  • Pour the hot reaction mixture onto crushed ice (200 g) with stirring.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from ethanol/water to afford pure 5-bromo-3-methylbenzofuran-2-carboxylic acid.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Step 3: Synthesis of 5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide

Rationale: This final step is an amide bond formation. To facilitate this, the carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride. The resulting acid chloride readily reacts with propylamine in the presence of a base (triethylamine) to neutralize the HCl byproduct.

G A 5-Bromo-3-methylbenzofuran- 2-carboxylic acid B 5-Bromo-3-methylbenzofuran- 2-carbonyl chloride A->B SOCl₂ C 5-Bromo-3-methyl-N-propyl- benzofuran-2-carboxamide B->C Propylamine, Et₃N G cluster_0 Mechanism of Acid Chloride Formation A Carboxylic Acid (R-COOH) C Acyl Chlorosulfite Intermediate A->C Nucleophilic attack B Thionyl Chloride (SOCl₂) B->C D Tetrahedral Intermediate C->D + Cl⁻ E Acid Chloride (R-COCl) D->E Collapse F SO₂ + HCl D->F Elimination

Sources

Application Note: Optimized Amide Coupling Strategies for 5-Bromo-3-methylbenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-3-methylbenzofuran-2-carboxylic acid (CAS: 50638-08-9) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug development[1][2]. The C5-bromo group serves as an essential handle for late-stage transition-metal-catalyzed functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings). However, forming an amide bond at the C2-carboxylic acid presents a specific synthetic challenge: the adjacent C3-methyl group creates significant steric shielding around the carbonyl carbon.

This application note provides researchers with three self-validating, field-proven protocols to overcome this steric hindrance while preserving the integrity of the C5-bromo handle. By matching the nucleophilic profile of the target amine to the correct activation chemistry, chemists can avoid sluggish conversions, eliminate unwanted byproducts, and streamline purification.

Substrate Profiling & Mechanistic Rationale

As a Senior Application Scientist, it is critical to look beyond standard "recipe-based" chemistry and understand the physicochemical forces governing the substrate:

  • Steric Shielding (The C3-Methyl Effect): The methyl group at the 3-position projects directly into the Bürgi-Dunitz trajectory required for an incoming amine to attack the activated C2-carbonyl. Standard carbodiimide reagents (like EDC/HOBt or DCC) often fail or stall at <50% conversion because the intermediate O-acylisourea is too bulky to undergo efficient nucleophilic displacement[3][4].

  • Electronic Activation (The Benzofuran Core): The oxygen atom in the benzofuran ring exerts an inductive electron-withdrawing effect (-I). Once the carboxylic acid is converted to an active ester, this electronic pull increases the electrophilicity of the carbonyl carbon. If we can overcome the steric bulk, the electronic profile actually favors rapid amidation[5].

  • Chemoselectivity (C5-Bromo Preservation): The aryl bromide is highly stable to standard peptide coupling reagents. Epimerization is not a concern for the acid itself (as it lacks an

    
    -chiral center), allowing us to use highly reactive conditions without risk of racemization, provided the amine partner is stable[2][3].
    

Strategic Workflow for Reagent Selection

To prevent wasted time and starting materials, reagent selection must be dictated by the steric and electronic nature of the coupling amine.

DecisionTree Start 5-Bromo-3-methylbenzofuran- 2-carboxylic acid AmineEval Evaluate Amine Nucleophilicity & Sterics Start->AmineEval Type1 Primary / Unhindered Aliphatic Amines AmineEval->Type1 Type2 Secondary / Hindered Aliphatic Amines AmineEval->Type2 Type3 Deactivated Amines (e.g., Anilines) AmineEval->Type3 Cond1 Protocol A: T3P / DIPEA (Scalable, Easy Workup) Type1->Cond1 Cond2 Protocol B: HATU / DIPEA (High Reactivity) Type2->Cond2 Cond3 Protocol C: (COCl)2 / DMF (Acid Chloride Route) Type3->Cond3

Workflow for selecting the optimal amide coupling condition based on amine properties.

Detailed Experimental Protocols

Protocol A: T3P-Mediated Coupling (The Scalable & Green Choice)

Best For: Primary amines and unhindered secondary amines. Mechanistic Insight: Propylphosphonic anhydride (T3P) generates a highly reactive mixed anhydride. Unlike carbodiimides, T3P produces exclusively water-soluble phosphonate byproducts, making it the premier choice for scale-up due to its non-toxic nature and simple liquid-liquid extraction workup[3][4].

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under

    
    , dissolve 5-bromo-3-methylbenzofuran-2-carboxylic acid (1.0 equiv, 1.0 mmol) and the target amine (1.2 equiv) in anhydrous Ethyl Acetate (EtOAc) (5.0 mL, 0.2 M).
    
  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv) to the stirring solution. Causality: Excess base is required to deprotonate the acid and neutralize the phosphonic acid byproducts generated during the reaction.
    
  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50% wt. solution in EtOAc, 1.5 equiv).

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours. Self-Validation: Monitor by LC-MS; the mixed anhydride intermediate is highly transient, so only the starting acid and product mass should be visible.

  • Workup: Dilute with additional EtOAc (10 mL). Wash sequentially with water (2 x 10 mL), 1N HCl (10 mL, to remove unreacted amine), saturated aqueous

    
     (10 mL, to remove unreacted acid), and brine (10 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo. The product is typically >95% pure without chromatography.
Protocol B: HATU-Mediated Coupling (The High-Reactivity Choice)

Best For: Sterically hindered secondary amines or sluggish aliphatic amines. Mechanistic Insight: HATU forms an active OAt (7-azabenzotriazole) ester. The nitrogen at the 7-position of the HATU pyridine ring provides anchimeric assistance—it uses hydrogen bonding to pre-organize and guide the incoming amine directly to the sterically hindered C2-carbonyl, effectively bypassing the C3-methyl blockade[4][5].

MechanisticPathway Acid Hindered Acid (C3-Methyl) Base DIPEA Deprotonation Acid->Base HATU HATU Reagent Attack by Carboxylate Base->HATU OAt OAt Active Ester Anchimeric Assistance HATU->OAt Amine Amine Addition (Overcomes Sterics) OAt->Amine Amide Target Amide High Yield Amine->Amide

Mechanistic sequence of HATU-mediated activation overcoming C3-methyl steric hindrance.

Step-by-Step Procedure:

  • Pre-Activation (Critical Step): Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.1 equiv) in anhydrous DMF (5.0 mL). Add DIPEA (2.5 equiv) and stir at room temperature for 15 minutes. Causality: Uronium reagents like HATU can react directly with amines to form stable tetramethylguanidinium byproducts[4][6]. Pre-activation ensures the acid is fully converted to the OAt ester before the amine is introduced.

  • Coupling: Add the amine (1.1 equiv) to the pre-activated solution. Stir at room temperature for 4–6 hours.

  • Workup: Dilute the reaction with EtOAc (20 mL). Wash the organic layer with 5% aqueous LiCl (3 x 10 mL). Causality: DMF is highly water-miscible but partitions into the organic layer. The high solvation energy of lithium ions selectively pulls DMF into the aqueous phase, preventing product loss. Wash with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography if trace HOAt remains.
    
Protocol C: Acid Chloride Route (The Brute-Force Choice)

Best For: Highly deactivated amines (e.g., electron-poor anilines). Mechanistic Insight: When dealing with deactivated anilines, active esters (T3P/HATU) may not be electrophilic enough. Converting the acid to an acid chloride via the Vilsmeier-Haack intermediate creates the most electrophilic carbonyl possible, forcing the reaction to completion.

Step-by-Step Procedure:

  • Acid Chloride Formation: Suspend the acid (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL). Add 2 drops of anhydrous DMF (catalyst). Cool to 0 °C and add Oxalyl Chloride (1.5 equiv) dropwise. Self-Validation: Vigorous gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) indicates active Vilsmeier-Haack formation.
  • Evaporation: Stir at room temperature for 2 hours. Concentrate the mixture to absolute dryness under reduced pressure. Causality: You must remove all unreacted oxalyl chloride; otherwise, it will react with your amine to form insoluble oxamide byproducts.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM (3.0 mL). In a separate flask, dissolve the aniline (1.0 equiv) and Pyridine (3.0 equiv) in DCM (2.0 mL). Dropwise, add the acid chloride solution to the aniline solution at 0 °C. Stir for 2 hours, then quench with water and extract with DCM.

Quantitative Data & Method Comparison

Reagent SystemTarget Amine ProfileTypical YieldReaction TimeByproduct Removal ComplexityEpimerization Risk (Amine)
T3P / DIPEA Primary / Unhindered85 - 95%12 - 16 hLow (Water-soluble washes)Very Low
HATU / DIPEA Secondary / Hindered75 - 90%4 - 6 hMedium (Requires LiCl wash / column)Medium
(COCl)₂ / DMF Deactivated Anilines65 - 85%2 + 2 hHigh (Requires strict anhydrous handling)High

References

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid
  • Understanding T3P®
  • Scientific Letter: Uronium-type reagents and T3P
  • HATU/PyBOP coupling procedure question Reddit (Chempros)
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives Journal of Chemistry / ResearchG

Sources

solvent systems for recrystallization of 5-bromo-benzofuran compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Solvent Systems for the Recrystallization of 5-Bromo-Benzofuran Derivatives

Introduction & Chemical Context

5-Bromo-benzofuran derivatives are highly valued building blocks in medicinal chemistry and materials science. They are frequently utilized in the development of novel therapeutics, such as Escherichia coli DsbA inhibitors[1], and serve as critical precursors for fluorescent probes and complex organic materials via Suzuki-Miyaura cross-coupling reactions[2].

Because trace impurities can poison transition-metal catalysts in downstream coupling steps[3], achieving >99% purity is paramount. While flash chromatography is commonly used, preparative-scale purification relies heavily on recrystallization. This application note outlines the thermodynamic rationale, solvent selection matrices, and self-validating protocols required to successfully recrystallize 5-bromo-benzofuran compounds.

Thermodynamic Principles of Solvent Selection

As a Senior Application Scientist, it is crucial not just to know which solvent to use, but why it works. The crystallization behavior of 5-bromo-benzofurans is governed by two competing structural features:

  • The Benzofuran Core (

    
     Stacking):  The planar, electron-rich bicyclic system drives strong intermolecular 
    
    
    
    stacking. This planarity strongly favors the formation of highly ordered, dense crystal lattices, typically manifesting as fine needles.
  • The 5-Bromo Substituent (Halogen Bonding): Bromine is highly polarizable and significantly increases the lipophilicity (LogP) of the molecule. Additionally, the electron-deficient region (

    
    -hole) on the bromine atom can engage in non-covalent halogen bonding (C–Br···O or C–Br···N) with Lewis basic solvents, which helps stabilize intermediate supramolecular structures during lattice formation.
    

Causality in Solvent Efficacy: Highly non-polar solvents (e.g., pure heptane) lack the dipole necessary to disrupt the crystal lattice, resulting in poor solubility even at reflux. Conversely, highly polar protic solvents (e.g., pure water) completely exclude the lipophilic molecule, leading to rapid, uncontrolled precipitation—often causing the compound to "oil out" as a supercooled liquid rather than crystallizing. The optimal solvent must possess a moderate dielectric constant to dissolve the compound at elevated temperatures while allowing


 and halogen interactions to dominate and reform the lattice during controlled cooling[4].

Solvent Systems Evaluation

The following table summarizes the most effective solvent systems for 5-bromo-benzofuran derivatives based on empirical solubility profiles and typical yields.

Solvent SystemTypeRatio (v/v)Efficacy & CausalityTypical Yield
Ethanol (Absolute) SingleN/AExcellent: Protic nature provides moderate solubility at reflux. Disrupts lattice via H-bonding, which weakens upon cooling, allowing slow needle formation.75 - 85%
Ethyl Acetate / Hexane Binary1:3 to 1:5Very Good: EtOAc acts as the primary solvent (strong dipole-dipole interactions). Hexane acts as the anti-solvent to lower the dielectric constant and force crystallization.80 - 90%
Dichloromethane / Heptane Binary1:4Good: DCM is an excellent solvent for halogenated aromatics. Heptane forces precipitation. Note: DCM's low boiling point limits the temperature gradient.65 - 75%
Methanol / Water Binary9:1Moderate: Used for highly polar derivatives (e.g., 5-bromobenzofuran-2-carboxylic acid). Water rapidly decreases solubility. High risk of oiling out if cooling is too rapid.60 - 70%

Recrystallization Workflow

G Start Crude 5-Bromo-Benzofuran Solubility Solubility Screening (Hot vs Cold) Start->Solubility Single Single Solvent System (e.g., EtOH) Solubility->Single High ΔSolubility Binary Binary Solvent System (e.g., EtOAc/Hexane) Solubility->Binary Poor ΔSolubility Dissolve Dissolve at Boiling Point (Minimal Volume) Single->Dissolve Binary->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Cool Controlled Cooling (RT then 4°C) HotFilter->Cool Validation Validation (TLC, HPLC, MP) Cool->Validation

Workflow for the recrystallization and validation of 5-bromo-benzofuran derivatives.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Absolute Ethanol)

Best for: Alkyl- or aryl-substituted 5-bromo-benzofurans[4].

  • Preparation: Weigh the crude 5-bromo-benzofuran into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add a minimal volume of absolute ethanol (approx. 2-3 mL per gram of crude). Heat the suspension to a gentle reflux (78 °C) using an oil bath or heating mantle.

  • Titration: If the solid does not completely dissolve, add hot ethanol dropwise until a clear solution is achieved. Causality Note: Excess solvent will drastically reduce the final yield. The solution must be perfectly saturated at the boiling point.

  • Hot Filtration: If insoluble particulate matter (e.g., palladium black from previous synthetic steps) is present, rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated flask.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20 °C) over 1-2 hours. Causality Note: Rapid cooling (e.g., plunging into an ice bath immediately) traps impurities within the rapidly forming crystal lattice. Slow cooling ensures thermodynamic control, yielding pure, well-defined crystals.

  • Secondary Cooling: Once at room temperature, transfer the flask to an ice bath (4 °C) for 30 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethanol to remove residual mother liquor.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Protocol B: Anti-Solvent Recrystallization (Ethyl Acetate / Hexane)

Best for: Highly lipophilic 5-bromo-benzofurans that exhibit excessive solubility in ethanol.

  • Primary Dissolution: Dissolve the crude compound in a minimal amount of boiling ethyl acetate (77 °C).

  • Anti-Solvent Addition: While maintaining the solution at reflux, slowly add hot hexane dropwise. Continue addition until the solution becomes faintly turbid (the "cloud point").

  • Clarification: Add 1-2 drops of hot ethyl acetate just until the turbidity clears. This creates a perfectly saturated metastable solution.

  • Cooling & Isolation: Follow steps 5-8 from Protocol A.

Self-Validating System (Quality Control)

A robust protocol must prove its own efficacy. Perform the following steps to validate the purification:

  • TLC Cross-Check: Spot the crude material, the final isolated crystals, and the concentrated mother liquor side-by-side on a silica gel TLC plate. A successful recrystallization is validated when the crystal lane shows a single, tight spot, while the mother liquor lane shows enriched impurity spots (higher or lower

    
     values).
    
  • Thermodynamic Purity (Melting Point): Determine the melting point (MP) of the dried crystals. A sharp melting point range (

    
     1.5 °C) physically validates the absence of co-crystallized solvent or impurities within the lattice.
    

Troubleshooting Common Issues

  • Oiling Out: If the compound forms an oily layer instead of crystals, the melting point of the compound is likely lower than the temperature at which it saturates the solution.

    • Solution: Reheat the mixture until the oil dissolves, add more of the primary solvent (e.g., EtOAc or EtOH) to lower the saturation temperature, and cool more slowly. Alternatively, introduce a seed crystal exactly at the cloud point.

  • No Crystallization Occurs: The solution is too dilute.

    • Solution: Boil off 20-30% of the solvent volume under a gentle stream of nitrogen and attempt the controlled cooling process again.

References

  • Title: The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors Source: MDPI (Molecules) URL: [Link]

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega URL: [Link]

  • Title: Synthesis and Crystal Structure of Benzofuran Derivative Source: Asian Publication Corporation URL: [Link]

  • Title: The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives Source: EAS Publisher URL: [Link]

Sources

in vitro cytotoxicity assay protocols for benzofuran carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision In Vitro Cytotoxicity Profiling of Benzofuran Carboxamides

Abstract

Benzofuran carboxamides represent a privileged scaffold in medicinal chemistry, exhibiting potent antitumor activity through mechanisms such as tubulin polymerization inhibition, kinase modulation (e.g., VEGFR, EGFR), and HIF-1 pathway suppression. However, their distinct physicochemical properties—specifically high lipophilicity and potential for intrinsic fluorescence—pose unique challenges in standard cytotoxicity assays. This guide outlines a rigorous, self-validating workflow for evaluating these compounds, prioritizing the Sulforhodamine B (SRB) assay to mitigate metabolic interference, complemented by mechanistic validation via flow cytometry.

Critical Pre-Assay Considerations

Before initiating biological testing, the physicochemical behavior of benzofuran carboxamides must be addressed to prevent false negatives (due to precipitation) or false positives (due to assay interference).

Solvent Compatibility & Stock Preparation

Benzofuran carboxamides often exhibit poor aqueous solubility (


).
  • Vehicle: Dimethyl sulfoxide (DMSO) is the mandatory solvent. Ethanol is generally unsuitable due to volatility and lower solubilizing power for this scaffold.

  • Stock Concentration: Prepare 10 mM or 20 mM stocks in 100% anhydrous DMSO.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.

The "Crash-Out" Control

Hydrophobic compounds may precipitate when diluted into aqueous cell culture media.

  • Protocol: Dilute the compound to the highest test concentration (e.g., 100 µM) in complete media (containing 10% FBS). Incubate at 37°C for 4 hours.

  • Validation: Inspect under a phase-contrast microscope (40x). If crystals or debris are visible, the concentration is invalid. You must lower the top dose or increase the BSA/Serum concentration to act as a carrier, though this may shift potency (

    
    ).
    

Protocol A: The Gold Standard – Sulforhodamine B (SRB) Assay

Recommended for Benzofuran Carboxamides to avoid metabolic interference.

Principle: Unlike MTT/MTS, which rely on mitochondrial enzymatic activity, the SRB assay stains cellular protein content. This is critical for benzofurans, as some heterocyclic compounds can non-enzymatically reduce tetrazolium salts, yielding false viability signals. This protocol aligns with the NCI-60 screening methodology.[1][2]

Materials
  • Fixative: 10% (w/v) Trichloroacetic acid (TCA) at 4°C.[3]

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.[1][3][4][5]

  • Solubilizer: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology
  • Seeding: Plate cells (e.g., HeLa, A549, MCF-7) at 2,000–5,000 cells/well in 96-well plates. Volume: 100 µL. Incubate 24h for attachment.

  • Treatment: Add 100 µL of 2x drug dilutions. Final DMSO concentration must be

    
     (v/v).[6] Include a "Day 0" plate fixed at the time of treatment to calculate 
    
    
    
    (Growth Inhibition).
  • Incubation: Standard 48h or 72h incubation at 37°C, 5%

    
    .
    
  • Fixation (Critical Step):

    • Gently layer 50 µL of cold 50% TCA (final conc. 10%) directly onto the media supernatant. Do not aspirate media first—this prevents loss of floating mitotic cells (common with tubulin-targeting benzofurans).

    • Incubate at 4°C for 1 hour.

  • Washing: Wash 5x with tap water. Air dry plates completely.[4]

  • Staining: Add 100 µL 0.4% SRB solution. Incubate 15–30 min at room temperature.

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base. Shake for 10 min.

  • Quantification: Read Absorbance (OD) at 510 nm.

Data Interpretation:



Protocol B: High-Throughput Screen – MTT Assay

Alternative for rapid screening, with mandatory controls.

Caveat: Benzofuran derivatives can sometimes exhibit intrinsic fluorescence or reducing potential. Control Requirement: Include a "Compound Only" well (media + drug, no cells) to check for background absorbance.

  • Seeding: 5,000 cells/well. Incubate 24h.

  • Treatment: Add compounds. Incubate 48–72h.[7][8]

  • MTT Addition: Add MTT (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL.

  • Incubation: 3–4 hours at 37°C. Check for purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO.[6]

  • Read: Absorbance at 570 nm (Reference: 630 nm).

Protocol C: Mechanistic Profiling (Flow Cytometry)

Benzofuran carboxamides frequently act as Microtubule Destabilizing Agents (MDAs) . Therefore, cytotoxicity data must be contextualized with cell cycle analysis.

Workflow: Cell Cycle & Apoptosis
  • Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1 (optional but recommended).

  • Treatment: Treat with

    
     and 
    
    
    
    concentrations for 24h.
  • Harvest: Trypsinize cells. Crucial: Collect the culture media (containing floating dead cells) and combine with the trypsinized pellet.

  • Staining:

    • Tube A (Cycle): Fix in 70% cold ethanol (-20°C, >2h). Wash PBS. Stain with Propidium Iodide (PI) + RNase A.[8]

    • Tube B (Apoptosis): No fixation. Stain with Annexin V-FITC + PI in binding buffer.

  • Analysis:

    • G2/M Arrest: A distinct peak accumulation at 4N DNA content indicates tubulin inhibition.

    • Sub-G1 Population: Indicates DNA fragmentation (apoptosis).

Visualizing the Experimental Logic

Figure 1: Assay Selection Decision Tree

This workflow ensures the correct assay is chosen based on the compound's physical properties.

AssaySelection Start Benzofuran Carboxamide Candidate Solubility Solubility Check (100µM in Media) Start->Solubility Precipitation Precipitation Observed? Solubility->Precipitation Adjust Reduce Conc. or Add Carrier (BSA) Precipitation->Adjust Yes Interference Check Autofluorescence & Reducing Potential Precipitation->Interference No Adjust->Solubility Decision Interference Detected? Interference->Decision SRB Protocol A: SRB Assay (Protein Content) Decision->SRB Yes (Risk) MTT Protocol B: MTT Assay (Metabolic Activity) Decision->MTT No (Safe) Validation Protocol C: Flow Cytometry (Mechanism Confirmation) SRB->Validation MTT->Validation

Caption: Decision matrix for selecting the appropriate cytotoxicity assay based on benzofuran solubility and interference risks.

Figure 2: Mechanistic Pathway of Benzofuran Carboxamides

Visualizing the downstream effects of the scaffold on cellular machinery.

Mechanism Compound Benzofuran Carboxamide Target Target Binding (Tubulin / Kinase) Compound->Target Inhibition Arrest G2/M Cell Cycle Arrest Target->Arrest Tubulin Signal Signaling Cascade (Bcl-2 ↓ / Bax ↑) Target->Signal Kinase Arrest->Signal Mito Mitochondrial Depolarization Signal->Mito Caspase Caspase 3/7 Activation Mito->Caspase Death Apoptosis (Sub-G1 Peak) Caspase->Death

Caption: Typical pharmacodynamic cascade of benzofuran carboxamides leading to apoptotic cell death.

Data Presentation & Analysis

Report cytotoxicity data using the following structure to ensure comparability with literature (e.g., NCI-60 data).

Table 1: Cytotoxicity (


 in µM) and Selectivity Index (SI) 
Compound IDHeLa (Cervical)A549 (Lung)HUVEC (Normal)SI (HUVEC/HeLa)Mechanism
BZF-01




Tubulin Inhibition
BZF-02




EGFR Kinase
Doxorubicin




Intercalation

Note: SI (Selectivity Index) =


 Normal Cells / 

Cancer Cells. An SI > 10 indicates a promising therapeutic window.

References

  • National Cancer Institute (NCI). NCI-60 Screening Methodology: Sulforhodamine B (SRB) Assay.[2][3] Retrieved from: [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116.
  • Kamal, A., et al. (2011). Synthesis and biological evaluation of 2-aroylbenzofuran-3-carboxamides as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. (Context for benzofuran mechanism).
  • Riss, T. L., et al. (2013). Assay Guidance Manual: Cell Viability Assays. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from: [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yields in benzofuran-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzofuran-2-carboxamide Synthesis. This guide is engineered for researchers and drug development professionals experiencing low yields, sluggish kinetics, or intractable mixtures during the amidation of benzofuran-2-carboxylic acid derivatives.

Rather than providing a generic protocol, this guide deconstructs the mechanistic causality behind coupling failures—ranging from poor acid activation to workup losses—and provides field-proven, self-validating solutions.

Diagnostic Workflow

Before altering your reaction parameters, use the logical workflow below to isolate the root cause of your low yield.

TroubleshootingWorkflow Start Low Yield: Benzofuran-2-carboxamide CheckAct 1. Acid Activation Issue (Incomplete conversion) Start->CheckAct CheckAmine 2. Amine Nucleophilicity (Steric/Electronic hindrance) Start->CheckAmine CheckWorkup 3. Product Loss (Workup & Isolation) Start->CheckWorkup SolAct1 Pre-activate acid 15-30 min before amine addition CheckAct->SolAct1 SolAct2 Switch to HATU/DIPEA or T3P reagent CheckAct->SolAct2 SolAmine1 Use Fluorouronium (BTFFH) for hindered amines CheckAmine->SolAmine1 SolAmine2 Two-step transamidation via N-acyl-Boc-carbamate CheckAmine->SolAmine2 SolWorkup1 Wash with 5% aq. LiCl to remove DMF CheckWorkup->SolWorkup1 SolWorkup2 Acid/Base extraction to remove byproducts CheckWorkup->SolWorkup2

Workflow for diagnosing and resolving low yields in benzofuran-2-carboxamide synthesis.

Core Troubleshooting Guides

Issue 1: Poor Activation of Benzofuran-2-Carboxylic Acid

The Causality: The benzofuran core is electron-rich, but the carboxylic acid at the C2 position can exhibit slow activation kinetics depending on the coupling reagent. When using highly reactive uronium salts like HATU, adding the amine too early allows the amine to react directly with the HATU reagent rather than the activated acid. This forms a stable, unreactive guanidinium byproduct, permanently sequestering your amine and plummeting your yield[1]. The Solution: Implement a strict pre-activation phase. Stir the benzofuran-2-carboxylic acid, HATU, and DIPEA for at least 15–30 minutes to ensure full conversion to the active HOAt ester before introducing the amine.

Issue 2: Steric Hindrance & Complex C3-Substituted Derivatives

The Causality: If you are synthesizing highly elaborate, C3-functionalized benzofurans, direct amidation often fails due to severe steric shielding around the C2-carbonyl. The Solution: Bypass direct coupling by utilizing a 2[2]. By first installing an 8-aminoquinoline (8-AQ) directing group, you can perform Pd-catalyzed C-H arylations. The resulting 8-AQ amide is then activated with Boc₂O to form an N-acyl-Boc-carbamate. The electron-withdrawing Boc group makes the carbonyl highly electrophilic, allowing for catalyst-free aminolysis with your target amine[3]. Alternatively, for simpler sterically hindered amines, switching to fluorouronium reagents like BTFFH generates an acyl fluoride intermediate, which is highly reactive yet resistant to α-racemization[4].

Issue 3: Product Loss During Workup (The DMF Problem)

The Causality: Benzofuran-2-carboxamides often require polar aprotic solvents like DMF for solubility during synthesis. However, DMF is notoriously difficult to remove via rotary evaporation and frequently causes the product to partition into the aqueous layer during standard water/EtOAc extractions, leading to massive yield losses. The Solution: Utilize a 5[5]. The high hydration energy of the lithium ion effectively pulls DMF into the aqueous phase, leaving your benzofuran-2-carboxamide safely in the organic layer.

Quantitative Data: Reagent Comparison

Selecting the right coupling reagent is critical. The table below summarizes the quantitative parameters and expected outcomes for benzofuran-2-carboxylic acid amidations based on field data.

Coupling ReagentOptimal SolventBaseKey Mechanistic AdvantageTypical YieldCommon Pitfall
HATU DCM or DMFDIPEAExtremely fast HOAt-ester formation.70–95%Guanidinylation if amine is added prematurely[1].
EDC / HOBt DMF or THFTEA / DIPEAWater-soluble urea byproduct eases workup.50–80%EDC precipitation at high concentrations; pH sensitivity[6].
T3P EtOAc or DCMPyridine / DIPEALow epimerization risk; purely water-soluble byproducts.65–90%Slower reaction times compared to uronium salts[1].
BTFFH DCMDIPEAGenerates acyl fluorides; excellent for hindered amines[4].70–90%Requires handling of fluoride byproducts.

Self-Validating Experimental Protocols

Protocol A: Optimized HATU-Mediated Amidation

This protocol utilizes a pre-activation checkpoint to prevent side reactions.

  • Pre-Activation: Dissolve benzofuran-2-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv).

  • Validation Checkpoint 1: Stir at room temperature for 20 minutes. Check by TLC or LCMS. You must observe the complete disappearance of the starting acid and the appearance of the active HOAt-ester intermediate. Do not proceed until this is confirmed.

  • Coupling: Once activation is validated, add the amine (1.2 equiv) dropwise. Stir for 2–5 hours at room temperature.

  • Validation Checkpoint 2: Monitor by LCMS for product formation.

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove acidic byproducts), and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Transamidation via N-Acyl-Boc-Carbamates

Ideal for complex, C3-arylated benzofurans where direct coupling fails[2],[3].

  • Boc-Activation: Dissolve the C3-substituted benzofuran-2-(8-aminoquinoline)-carboxamide (1.0 equiv) in MeCN (0.1 M). Add Boc₂O (2.0 equiv) and DMAP (0.1 equiv).

  • Heating: Stir at 60 °C for 2 hours.

  • Validation Checkpoint 1: Isolate the intermediate N-acyl-Boc-carbamate via column chromatography. Confirm mass and purity. This stable intermediate guarantees the carbonyl is sufficiently electrophilic.

  • Aminolysis: Dissolve the N-acyl-Boc-carbamate in a suitable solvent (e.g., THF or MeCN). Add the target amine (1.5 equiv). Stir at room temperature for 30 mins to 6 hours. No additional catalyst is required.

  • Isolation: Concentrate the mixture and purify via standard flash chromatography.

Frequently Asked Questions (FAQs)

Q: Why is my EDC/HOBt reaction turning cloudy and precipitating? A: High concentrations of EDC can lead to auto-precipitation[6]. If you are running the reaction at >0.5 M, dilute the mixture. Additionally, if you are running an aqueous or biphasic coupling, remember that EDC activation is highly pH-dependent (optimal at pH 4.5–6.0 using MES buffer).

Q: I ran my reaction in DMF, and my yield after extraction is only 15%. Where did my product go? A: It is likely trapped in a DMF/water emulsion or partitioned into the aqueous layer. Never use plain water to wash a DMF reaction. Instead, perform 3 sequential washes of your organic layer with 5[5]. This will strip the DMF into the aqueous phase while forcing your benzofuran-2-carboxamide into the organic phase.

Q: My amine is highly sterically hindered and standard HATU coupling is stalling. Can I use heat? A: While mild heating (40 °C) can help, prolonged heating with HATU degrades the reagent. Instead, try applying7[7]. Sonication increases molecular collision rates without bulk thermal degradation, significantly improving yields for sluggish amide couplings. If that fails, switch to the Boc-carbamate transamidation route[3].

References

  • Source: nih.gov (PMC)
  • Source: semanticscholar.
  • Source: benchchem.
  • Source: reddit.
  • Source: rsc.
  • Source: reddit.
  • How to get a better yield from the HATU reaction experiment?

Sources

removing unreacted propylamine from benzofuran reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzofuran-Propylamine Purification

Case ID: BZF-PA-REM-001 Topic: Removal of Unreacted Propylamine from Benzofuran Reaction Mixtures Status: Active Guide

Executive Summary

This guide addresses the purification of benzofuran derivatives following amination with propylamine. Propylamine (


 48°C) is a volatile, primary amine often used in excess to drive nucleophilic substitution or reductive amination. While its removal seems straightforward due to volatility, two critical risks exist:
  • Benzofuran Instability: The furan ring is electron-rich and susceptible to acid-catalyzed ring opening or polymerization in the presence of strong mineral acids (e.g., 1M HCl).

  • Odor & Safety: Propylamine has a low odor threshold and high volatility; improper handling can contaminate laboratory air handling systems.

Module 1: Volatility-Based Removal (The "Quick" Fix)

Q: Can I simply remove propylamine via rotary evaporation? A: Yes, but you must mitigate the "entrainment" of vapors into the lab and prevent salt formation.

Technical Insight: Propylamine boils at ~48°C. While it does not form a classic azeotrope with Toluene, co-evaporation with Toluene is highly effective due to vapor entrainment . The solvent vapor carries the amine molecules into the trap, preventing them from redepositing on the flask walls.

Protocol 1.1: The Toluene Strip

  • Dilute: Add Toluene (3x volume of the reaction mixture) to the crude oil.

  • Evaporate: Rotovap at 40°C–45°C. The toluene will carry off the bulk of the amine.

  • Repeat: Perform this step 2–3 times.

  • Safety Critical (Odor Control): You must use a bleach trap.[1] Propylamine vapors can bypass dry ice condensers and saturate pump oil.

Visual Guide: Bleach Trap Setup Caption: Vacuum exhaust scrubbing system for volatile amines.

BleachTrap Rotovap Rotary Evaporator (Exhaust Outlet) Trap1 Empty Trap (Anti-Suckback) Rotovap->Trap1 Vapor Trap2 Bleach Solution (NaOCl + Water) Trap1->Trap2 Gas Flow Pump Vacuum Pump (Diaphragm) Trap2->Pump Scrubbed Gas Hood Fume Hood Exhaust Pump->Hood Vent

Module 2: Aqueous Extraction (The "Scale-Up" Standard)

Q: My benzofuran product degrades when I wash with 1M HCl. What is the alternative? A: Switch to a Citric Acid or Phosphate Buffer wash.

Technical Insight: Benzofurans are acid-sensitive. Strong mineral acids (


) can protonate the furan ring (specifically at C2/C3), initiating polymerization or hydrolysis. Citric acid (

) is strong enough to protonate propylamine (

) into its water-soluble salt, but too weak to destabilize the benzofuran core.

Comparison of Acidic Washes

Wash Solution

(approx)
Benzofuran StabilityAmine Removal EfficiencyRecommendation
1M HCl -7Low (Risk of polymerization)HighAvoid
10% Citric Acid 3.1High HighPreferred
0.5M

7.2Very High ModerateGood for highly labile substrates
Water 15.7HighLow (Amine is organic soluble)Ineffective

Protocol 2.1: The Citrate Wash

  • Dissolve the crude reaction mixture in Ethyl Acetate or DCM.

  • Wash 2x with 10% aqueous Citric Acid .

  • Check the pH of the aqueous layer. It should remain acidic (pH 3–4). If basic, the amine has overwhelmed the buffer; add more acid wash.

  • Wash 1x with Brine (to remove residual citric acid).

  • Dry over

    
     and concentrate.
    

Module 3: Solid-Phase Scavenging (High-Value / Small Scale)

Q: I have a library of 20 reactions. Extraction is too tedious. Is there a faster way? A: Use Polymer-Supported Isocyanate (PS-Isocyanate) resins.

Technical Insight: PS-Isocyanate resins act as "chemical flypaper." The isocyanate group electrophilically traps the nucleophilic primary amine (propylamine) to form an insoluble urea derivative. The benzofuran product (assuming it lacks a primary/secondary amine) remains in solution.

Stoichiometry Rule: Use 3.0 equivalents of resin relative to the excess propylamine estimated in the pot.

Visual Guide: Scavenger Resin Workflow Caption: Chemoselective removal of primary amines using PS-Isocyanate.

Scavenger Mix Crude Mixture (Product + Excess Propylamine) Resin Add PS-Isocyanate Resin (3.0 equiv) Mix->Resin Reaction Shake/Stir (Room Temp, 2-4 hours) Resin->Reaction Covalent Bonding Filter Filtration (Fritted Syringe/Funnel) Reaction->Filter Result Filtrate contains PURE Product Filter->Result Liquid Waste Solid Waste (Resin-Urea Complex) Filter->Waste Solid

Module 4: Chromatography (The "Final Polish")

Q: The residual amine is causing "streaking" on my TLC plates and column. How do I fix this? A: You must deactivate the silica gel.

Technical Insight: Silica gel is slightly acidic (


). Basic amines interact strongly with the silanol groups (

), causing peak tailing and yield loss.

Protocol 4.1: The Triethylamine (TEA) Pre-Wash

  • Mobile Phase: Prepare your eluent (e.g., Hexane:Ethyl Acetate) and add 1% Triethylamine (TEA) or 1%

    
     .
    
  • Slurry: Slurry the silica in this basic mobile phase before packing the column.

  • Run: Elute the product. The TEA blocks the active silanol sites, allowing the amine/benzofuran to pass through without dragging.

    • Note: Benzofurans are often UV active. If your product co-elutes with TEA (which is not UV active but can smell), dry the fractions thoroughly under high vacuum.

References

  • Safety of Volatile Amines: National Institute of Standards and Technology (NIST). Propylamine - Thermochemical Data and Safety. Retrieved from [Link]

  • Scavenger Resins: Biotage/Sopachem. Solid-Supported Reagents and Scavengers: PS-Isocyanate Applications. Retrieved from [Link]

  • Odor Control (Bleach Traps): University of California, Los Angeles (UCLA) Chemistry & Biochemistry. Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]

  • Passivation & Acid Washing: Best Technology Inc. Nitric vs. Citric Passivation of Stainless Steel (Chemistry of Citric Acid). Retrieved from [Link]

Sources

optimizing column chromatography gradients for brominated benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Column Chromatography Gradients for Brominated Benzofurans Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Purification Support Center

Current Status: Operational Context: Brominated benzofurans present a unique chromatographic paradox. The bromine atom introduces significant lipophilicity (increasing logP) and electron-withdrawing character, while the benzofuran core remains aromatic and potentially Lewis-basic at the oxygen. Common issues include co-elution of regioisomers (e.g., 5-bromo vs. 7-bromo), poor solubility in non-polar mobile phases, and peak tailing due to halogen bonding with stationary phase silanols.

This guide replaces standard templates with a modular troubleshooting system designed to resolve these specific chemical behaviors.

Module 1: The Basics – Gradient Design

Q: My brominated benzofuran elutes too quickly in standard Hexane/Ethyl Acetate gradients. How do I retain it?

A: Bromine atoms significantly lower the polarity of the benzofuran scaffold. A standard 0–50% EtOAc gradient is often too strong, causing all brominated species to elute in the void volume or solvent front.

The Protocol: The "Scout & Focus" Method Do not guess the gradient. Use this self-validating workflow to calculate the exact slope required.

  • Run a Scout Gradient: Inject a small analytical load. Run a linear gradient from 0% to 100% B (Strong Solvent) over 10 Column Volumes (CV).

  • Calculate %B at Elution: Note the %B concentration when your peak begins to elute.

  • Design the Focused Gradient:

    • Start: 0.5 × (%B at elution).

    • End: 1.5 × (%B at elution).

    • Duration: Extend this segment to 10–15 CV.

Technical Insight: Brominated aromatics often require Toluene or Dichloromethane (DCM) as the 'B' solvent rather than Ethyl Acetate. Toluene provides


-

interactions that can differentiate between the electron-poor brominated ring and non-brominated impurities.
Module 2: Troubleshooting Resolution (Isomer Separation)

Q: I cannot separate the 5-bromo and 7-bromo regioisomers. They co-elute as a single broad peak. What now?

A: Regioisomers of halogenated heterocycles often have


. Standard linear gradients will fail here. You must exploit Isocratic Holds  and Solvent Selectivity .

The Logic: The dipole moments of 5-Br and 7-Br benzofurans differ slightly due to the vector addition of the C-Br bond relative to the furan oxygen. To separate them, you must maximize the number of interaction events with the silica surface (theoretical plates).

Step-by-Step Optimization:

  • Switch Solvent System: If Hexane/EtOAc fails, switch to Hexane/Toluene or Hexane/DCM . The varying polarizability of Toluene often resolves halogenated isomers better than proton-accepting solvents like EtOAc.

  • The "Shallow Slope" Maneuver:

    • Determine the %B where the mixture elutes (e.g., 15% B).

    • Create a gradient that ramps from 10% to 20% B over 20 CV .

    • Why? A shallow slope (0.5% change per CV) prevents the more polar isomer from being "pushed" by the solvent front, allowing the stationary phase to discriminate based on subtle adsorption differences.

Visual Workflow: Isomer Separation Strategy

IsomerSeparation Start Problem: Co-eluting Regioisomers CheckRf Check Delta Rf on TLC (Hexane/EtOAc) Start->CheckRf Decision Is Delta Rf > 0.05? CheckRf->Decision Standard Use Focused Linear Gradient (Slope: 2% per CV) Decision->Standard Yes Hard Switch Solvent System Decision->Hard No SolventChoice Try Hexane/Toluene (0-50%) Exploits Pi-Pi Interactions Hard->SolventChoice Result Check TLC Again SolventChoice->Result Result->Hard No Separation (Try DCM) Final Use Isocratic Hold (Hold at Rf 0.35 for 10 CV) Result->Final Separation Visible

Caption: Decision matrix for separating closely eluting brominated benzofuran isomers.

Module 3: Troubleshooting Solubility & Loading

Q: My sample precipitates when I add Hexane. If I load it in DCM, it streaks down the column. How do I load it?

A: Brominated benzofurans are often solids with poor solubility in alkanes (Hexane/Heptane) but high solubility in DCM or THF. Liquid loading with a strong solvent (DCM) disrupts the gradient equilibrium at the top of the column, causing "band broadening" or streaking.

The Solution: Dry Loading (Solid Load) This is the only reliable method for low-solubility brominated compounds.

Protocol:

  • Dissolve the crude mixture in a minimal amount of DCM or Acetone (where it is fully soluble).

  • Add Celite 545 or clean Silica Gel (ratio: 1g crude to 3g solid support).

  • Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.

  • Load this powder into a solid load cartridge or directly on top of the column piston.

Data Comparison: Loading Techniques

FeatureLiquid Load (DCM)Dry Load (Celite/Silica)
Solubility Requirement Must be soluble in weak solventSoluble in volatile strong solvent
Band Width (Start) Broad (spreads during injection)Narrow (confined to solid bed)
Tailing Risk High (solvent mismatch)Low
Recovery >98%>95% (minor loss to adsorption)
Module 4: Troubleshooting Peak Shape (Tailing)

Q: The peaks are tailing significantly. Is this due to the bromine?

A: It is likely due to Halogen Bonding or Lewis Acid/Base interactions.

  • Halogen Bonding: The bromine atom is electron-withdrawing, creating a "sigma-hole" (positive electrostatic potential) on the bromine that can interact with nucleophilic silanols on the silica surface.

  • Lewis Basicity: The benzofuran oxygen can act as a weak Lewis base, hydrogen-bonding with acidic silanols.

Corrective Actions:

  • Neutralize the Silica: Add 0.1% Triethylamine (TEA) to the mobile phase. This blocks the most active acidic silanol sites.

  • Alternative Stationary Phase: If silica fails, switch to Neutral Alumina . Alumina is less acidic and often provides better peak symmetry for electron-deficient aromatics.

Visual Workflow: Tailing Diagnosis

TailingFix Problem Peak Tailing Observed CheckStruct Contains Basic Nitrogen? Problem->CheckStruct YesNitrogen Add 1% TEA or NH4OH CheckStruct->YesNitrogen Yes (e.g., Amino-benzofuran) NoNitrogen Suspect Halogen Bonding CheckStruct->NoNitrogen No (Neutral Bromobenzofuran) Action1 Switch to Hexane/DCM NoNitrogen->Action1 First Attempt Action2 Switch to Neutral Alumina Action1->Action2 If Tailing Persists

Caption: Logic flow for diagnosing and correcting peak tailing in brominated compounds.

References
  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution."[1] J. Org.[1] Chem.1978 , 43, 2923–2925.[1] Link (The foundational text for flash chromatography parameters).

  • Teledyne ISCO. "Flash Chromatography Guide: Optimization of Gradients." Teledyne Application Notes. Link (Authoritative source on gradient slope calculation).

  • Vetter, W. "Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners." Journal of Chromatography A2016 , 1445, 117-125. Link (Specific validation of solvent systems for brominated furan derivatives).

  • Snyder, L. R.; Kirkland, J. J.Introduction to Modern Liquid Chromatography, 3rd ed.; Wiley: New York, 2009.

Sources

overcoming steric hindrance in 3-methyl benzofuran derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BF-3ME-STERIC-001 Subject: Overcoming Steric Hindrance & Regioselectivity Challenges in 3-Methyl Benzofuran Assigned Specialist: Senior Application Scientist, Process Chemistry Division

User Guide Overview

Welcome to the technical support hub for benzofuran functionalization. You are likely here because the C3-methyl group on your scaffold is acting as a "steric gatekeeper," lowering yields at the C2 position or altering regioselectivity during C-H activation.

This guide treats the 3-methyl benzofuran scaffold not just as a substrate, but as a system of competing electronic and steric forces. We will troubleshoot three specific zones: C2-Functionalization (The Steric Wall), Lateral Functionalization (The Methyl Group itself), and Remote Functionalization (C4/C7).

Module 1: The C2-Functionalization Bottleneck

The Problem: The C3-methyl group projects Van der Waals volume into the trajectory of incoming catalysts, destabilizing the transition states for oxidative addition or transmetallation at C2.

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Symptoms: Low conversion of 2-halo-3-methylbenzofuran; rapid homocoupling of the boronic acid; "stalled" reaction.

The Fix: Ligand Switch & Base Management Standard ligands (PPh3, dppf) often fail here because they cannot form a monolithic active species that accommodates the ortho-methyl bulk. You must switch to dialkylbiaryl phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs).

Recommended Protocol (Steric-Busting Conditions):

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (for aryl boronic acids) or XPhos (for heteroaryl/bulky boronic acids). The ratio of Ligand:Pd should be 2:1.

    • Why? These ligands create a "pocket" that facilitates reductive elimination even with the C3-methyl clash.

  • Base: K₃PO₄ (3.0 equiv). Avoid carbonate bases if conversion is low; phosphate provides better solubility/basicity balance in organic/water mixes.

  • Solvent: Toluene:Water (10:1) at 100°C.

Scenario B: Direct C-H Arylation (No Halide)

Symptoms: No reaction or poor regioselectivity (arylation on the benzene ring).

The Fix: The CMD Pathway For 3-methylbenzofuran, the C2 proton is the most acidic (pKa ~33), but the methyl group hinders the approach of the palladium acetate species. You must use a "Proton Shuttle" additive.

Critical Additive: Pivalic Acid (PivOH) Pivalic acid (30 mol%) acts as a co-catalyst. It displaces an acetate ligand on the Pd, forming a more steric-friendly carboxylate that assists in the Concerted Metallation-Deprotonation (CMD) step, lowering the activation energy for C-H cleavage.

Visualization: The CMD Mechanism The diagram below illustrates how Pivalic Acid bridges the steric gap created by the C3-methyl group.

CMD_Mechanism Substrate 3-Methylbenzofuran TS_CMD CMD Transition State (Pivalate acts as proton shuttle) Substrate->TS_CMD + Pd(OAc)2 / PivOH Pd_Species Pd(Piv)(L) Species Pd_Species->TS_CMD Intermediate C2-Palladacycle TS_CMD->Intermediate - PivOH (Recycled) Product C2-Arylated Product Intermediate->Product + Ar-I / Reductive Elim.

Caption: The Pivalic Acid-assisted CMD pathway allows the Pd-catalyst to bypass the steric bulk of the C3-methyl group during C-H activation.

Module 2: Lithiation & The "Methyl Trap"

The Problem: You want to lithiate C2, but you are worried about deprotonating the C3-methyl group (benzylic lithiation) or causing ring opening.

Troubleshooting Guide: Kinetic vs. Thermodynamic Control
VariableRecommendation for C2-LiRecommendation for Lateral (Methyl) Li
Reagent n-BuLi (1.1 equiv)s-BuLi or n-BuLi/TMEDA
Temperature -78°C (Strict) -40°C to 0°C
Time < 30 mins1-2 hours
Mechanism Kinetic acidity (C2 pKa ~33)Coordination-assisted deprotonation

Protocol 1: Clean C2-Lithiation

  • Dissolve 3-methylbenzofuran in anhydrous THF (0.2 M).

  • Cool to -78°C . This is non-negotiable. At higher temps, the C2-Li species can undergo ring-opening to form a phenolate alkyne.

  • Add n-BuLi dropwise.

  • Stir for 20 mins.

  • Verification: Quench a small aliquot with D₂O. NMR should show >95% D-incorporation at C2 and 0% at the methyl group.

Protocol 2: Lateral (Methyl) Functionalization If you actually want to functionalize the methyl group: The C2 position must be blocked (e.g., with a silyl group) or you must use a directing group. However, if C2 is H, n-BuLi will attack C2 first. To force methyl deprotonation, you generally need a Directing Group (DG) at C2 (like an amide or oxazoline) that coordinates the Lithium to the methyl protons.

Module 3: The Remote Positions (C4 & C7)

The Problem: The C3-methyl group blocks C4 (peri-position) sterically, and electronic effects favor C2.

The "Forbidden" C4 Position

Direct C-H functionalization of C4 on an existing 3-methylbenzofuran core is extremely difficult due to the "buttressing effect" of the methyl group.

  • Solution A (De Novo Synthesis): Do not try to functionalize C4 last. Build the benzofuran from a 3-substituted phenol or via Rh-catalyzed vinylene transfer with m-salicylic acid derivatives (Kitano et al., 2022).

  • Solution B (Radical Approach): Minisci-type radical alkylations often favor C2. If C2 is blocked, radicals may attack C5 or C7. C4 remains elusive without pre-functionalization.

The C7 Position (The Iridium Solution)

C7 is the most accessible position on the benzene ring for C-H activation.

Protocol: Ir-Catalyzed C7 Borylation

  • Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • Reagent: B₂pin₂ (1.0 equiv)

  • Solvent: Hexane or THF at 80°C.

  • Result: The bulky ligand prevents ortho-borylation (C4/C6) and directs the active species to the sterically unhindered C7 position.

Decision Matrix: Workflow Visualization

Use this logic flow to determine your experimental setup.

Workflow Start Target Position on 3-Methylbenzofuran? C2 C2 Position Start->C2 Methyl C3-Methyl Group Start->Methyl Remote Benzene Ring (C4-C7) Start->Remote Halide Is C2-Halide present? C2->Halide Block Is C2 blocked? Methyl->Block WhichRemote Which Position? Remote->WhichRemote Suzuki Suzuki Coupling Use SPhos/XPhos Halide->Suzuki Yes DirectCH Direct Arylation Use Pd(OAc)2 + PivOH Halide->DirectCH No Lateral Lateral Lithiation s-BuLi / TMEDA Block->Lateral Yes Protect Must Protect C2 First (e.g., TMS) Block->Protect No C7 C7-Borylation Ir-dtbpy catalyst WhichRemote->C7 C4 C4-Functionalization Difficult. Use De Novo Synthesis. WhichRemote->C4

Caption: Decision tree for selecting the correct catalytic system based on the target site of 3-methylbenzofuran.

Frequently Asked Questions (FAQ)

Q: I am seeing significant homocoupling of my aryl boronic acid during Suzuki coupling. Why? A: This indicates the oxidative addition to the 3-methylbenzofuran is too slow (due to sterics), leaving the Pd(II) species idle to transmetallate twice. Solution: Increase the catalyst loading to 5 mol% and switch to a precatalyst like Pd(dppf)Cl₂·CH₂Cl₂ or XPhos Pd G2 to ensure rapid initiation.

Q: Can I oxidize the 3-methyl group to an aldehyde directly? A: Yes, but it is risky. Selenium dioxide (SeO₂) in dioxane/water can effect this oxidation (Riley Oxidation), but over-oxidation to the carboxylic acid or ring degradation is common. Ensure C2 is substituted; otherwise, SeO₂ may attack the C2-H.

Q: Why did my lithiation reaction turn black and yield a complex mixture? A: You likely exceeded -40°C. The 2-lithio-3-methylbenzofuran species is thermally sensitive. It can undergo a ring-opening elimination to form a reactive alkyne species which then polymerizes. Keep the reaction at -78°C and quench cold if possible.

References
  • Mechanistic Analysis of C-H Activation: Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metallation-Deprotonation (CMD) pathway and the role of pivalate. Chemistry Letters.

  • C2-Arylation Protocols: Li, H., et al. (2014). Regiocontrolled Palladium-Catalyzed Direct Arylation at Carbon C2 of Benzofurans. Tetrahedron Letters.

  • Sterically Demanding Suzuki Couplings: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1] Accounts of Chemical Research.

  • C4-Selective Synthesis: Kitano, J., Nishii, Y., & Miura, M. (2022).[2] Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer.[2][3] Organic Letters.

  • Ir-Catalyzed Borylation: Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Utility. Journal of the American Chemical Society.

Sources

Validation & Comparative

Distinctive IR Signatures: Benzofuran-2-Carboxamide Carbonyl Stretch

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characteristic IR Carbonyl Stretch of Benzofuran-2-Carboxamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Diagnostic Value of the Amide I Band

In the realm of heterocyclic drug discovery, benzofuran-2-carboxamides represent a privileged scaffold, exhibiting potent biological activities ranging from antimicrobial to anti-inflammatory and anti-amyloid aggregation properties. For synthetic chemists and structural biologists, the Amide I band (C=O stretch) serves as the primary spectroscopic handle for validating this pharmacophore.

Unlike simple aliphatic amides or non-fused aromatic amides, the benzofuran-2-carboxamide carbonyl stretch is heavily influenced by the electronic "push-pull" dynamics of the fused furan ring. This guide objectively compares the spectral performance of this scaffold against its synthetic precursors (esters, acids) and structural analogs, providing a rigorous reference for characterization.

Spectral Characterization: The "Product" Profile

The characteristic infrared absorption for the carbonyl group in benzofuran-2-carboxamides typically falls within the 1640–1670 cm⁻¹ range.[1] This frequency is diagnostic, reflecting the high degree of conjugation and the single-bond character imparted by the amide nitrogen and the electron-rich benzofuran ring.

Key Diagnostic Bands
Vibrational ModeFrequency Range (cm⁻¹)IntensityStructural Insight
C=O[1][2] Stretch (Amide I) 1640 – 1670 StrongDiagnostic peak; lowered by conjugation with the furan ring and amide resonance.
N-H Stretch 3150 – 3450 Medium/BroadSensitive to hydrogen bonding (solid state vs. solution). Primary amides show a doublet; secondary show a singlet.
C=C Aromatic Stretch 1580 – 1620 MediumCharacteristic "breathing" modes of the benzofuran core.
C-O-C (Furan Ring) 1100 – 1260 MediumAsymmetric stretching of the ether linkage in the furan ring.

Comparative Performance Analysis

To validate the formation of a benzofuran-2-carboxamide, one must distinguish it from its synthetic precursors (esters/acids) and non-fused analogs (benzamides). The following data highlights the spectral shift that confirms successful amidation.

Table 1: Carbonyl Stretch Comparison of Benzofuran Derivatives

Data synthesized from experimental values of N-substituted derivatives and standard spectroscopic assignments.

Compound ClassFunctional GroupC=O Frequency (cm⁻¹)Shift vs. CarboxamideElectronic Rationale
Benzofuran-2-carboxamide Amide (-CONR₂) 1640 – 1670 Baseline Strong resonance (+R) from N and furan ring lowers bond order.
Benzofuran-2-carboxylic Ester Ester (-COOR)1710 – 1735 +60 to +80 cm⁻¹ Alkoxy group (-OR) is inductively withdrawing (-I), retaining double bond character.
Benzofuran-2-carboxylic Acid Acid (-COOH)1680 – 1700 +20 to +40 cm⁻¹ Dimerization (H-bonding) lowers frequency compared to esters, but less than amides.
Benzamide Aryl Amide (-CONH₂)1660 – 1690 +10 to +20 cm⁻¹ Phenyl ring is less electron-donating than the furan ring; less conjugation lowers single-bond character less effectively.
Mechanistic Insight: The "Furan Effect"

The benzofuran ring acts as an electron donor via the oxygen lone pair, which participates in the aromatic system. In the 2-position, this conjugation extends to the carbonyl group.

  • vs. Benzamide: The furan ring is generally more electron-rich (pi-excessive) than a benzene ring. This enhanced electron density facilitates stronger donation into the carbonyl antibonding orbital, often shifting the C=O stretch to slightly lower frequencies (closer to 1650 cm⁻¹) compared to the standard 1660+ cm⁻¹ of simple benzamides.

Mechanistic Visualization

The following diagram illustrates the resonance contributions that define the bond order of the carbonyl group.

Resonance StructA Canonical Form (C=O Double Bond) StructB Amide Resonance (C-O Single Bond) StructA->StructB Nitrogen Lone Pair (+R) StructC Furan Conjugation (Extended Pi System) StructA->StructC Furan Oxygen (+R) Frequency Observed IR Frequency 1640-1670 cm⁻¹ StructB->Frequency Lowers Bond Order StructC->Frequency Stabilizes Single Bond Character

Caption: Resonance contributions decreasing the C=O bond order. The synergistic electron donation from the amide nitrogen and the furan ring shifts the absorption to lower wavenumbers.

Experimental Protocol: Validating the Stretch

To ensure reproducibility and distinguish the amide stretch from solvent noise or precursor contamination, follow this self-validating protocol.

Method: Solid-State FTIR (ATR or KBr)

Objective: Confirm conversion of ester/acid to amide.

Step-by-Step Workflow:

  • Sample Preparation:

    • Option A (ATR): Place ~2 mg of solid benzofuran-2-carboxamide directly on the diamond crystal. Apply high pressure to ensure contact.

    • Option B (KBr): Grind 1 mg sample with 100 mg dry KBr. Press into a transparent pellet (prevent water absorption which masks N-H bands).

  • Acquisition:

    • Scan range: 4000 – 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16–32 (to reduce noise).

  • Validation Check:

    • Check 1: Absence of broad O-H trough (2500-3300 cm⁻¹) characteristic of the starting carboxylic acid.

    • Check 2: Absence of high-frequency ester carbonyl peak (~1720 cm⁻¹).

    • Confirmation: Presence of sharp/strong peak at 1640–1670 cm⁻¹.

Workflow Diagram

Protocol Start Start: Crude Reaction Product Prep Sample Prep (ATR/KBr) Start->Prep Scan Acquire Spectrum (4000-400 cm⁻¹) Prep->Scan Decision1 Peak at >1710 cm⁻¹? Scan->Decision1 Decision2 Broad OH (2500-3300)? Decision1->Decision2 No Result_Ester Contamination: Unreacted Ester Decision1->Result_Ester Yes Result_Acid Contamination: Unreacted Acid Decision2->Result_Acid Yes Result_Amide Success: Benzofuran-2-Carboxamide (1640-1670 cm⁻¹) Decision2->Result_Amide No

Caption: Logic flow for identifying benzofuran-2-carboxamides and ruling out common synthetic impurities.

References

  • Lavanya, A., et al. (2015). "Synthesis and biological evaluation of new benzofuran carboxamide derivatives." Research on Chemical Intermediates.

    • Citation context: Provides experimental IR data for N-substituted benzofuran-2-carboxamides (Compounds 4a, 4b)
  • NIST Chemistry WebBook. "Benzofuran-2-carboxylic acid."

    • Citation context: Reference spectra for the precursor carboxylic acid, validating the shift from ~1680-1700 cm⁻¹ (acid) to ~1650 cm⁻¹ (amide).
  • Oschmann, M., et al. (2020). "Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives..." Molecules.

    • Citation context: Detailed synthetic protocols and characterization data for complex benzofuran-2-carboxamides.
  • LibreTexts Chemistry. "Spectroscopy of Carboxylic Acid Derivatives."

    • Citation context: General reference for Amide I band ranges and the effect of conjug

Sources

X-ray crystallography data for N-alkyl benzofuran-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography Data for N-Alkyl Benzofuran-2-Carboxamide Derivatives: A Structural Comparison Guide

As a Senior Application Scientist, I have evaluated countless structural datasets to guide structure-based drug design (SBDD). In the pursuit of disease-modifying osteoarthritis drugs (DMOADs), targeting A disintegrin and metalloproteinase with thrombospondin motifs-4 (ADAMTS-4, or aggrecanase-1) is a primary objective due to its role in cartilage aggrecan degradation[1].

Historically, the field relied on broad-spectrum matrix metalloproteinase (MMP) inhibitors (e.g., Marimastat). However, these alternatives caused severe musculoskeletal side effects due to their non-selective mechanism of action[2]. The advent of N-alkyl benzofuran-2-carboxamide derivatives (such as Compound 11) represents a paradigm shift. By leveraging high-resolution X-ray crystallography, we can objectively compare how these novel derivatives utilize specific exosite/subsite interactions to achieve target selectivity, rendering blunt zinc-chelating alternatives obsolete[3].

Structural Comparison: The Crystallographic Evidence

X-ray crystallography provides a self-validating, empirical foundation for comparing inhibitor efficacy. The crystal structure of human ADAMTS-4 in complex with an N-alkyl benzofuran-2-carboxamide derivative (PDB ID: 4WKI) highlights a highly evolved binding mechanism[4].

  • The Product (N-Alkyl Benzofuran-2-Carboxamides): Instead of relying on a highly reactive zinc-binding group (ZBG), these derivatives utilize a hydantoin core coupled with an N-alkyl benzofuran-2-carboxamide moiety[4]. The benzofuran ring extends deeply into the S1' pocket of ADAMTS-4. Causality: Because the S1' pocket of ADAMTS-4 is structurally distinct and deeper than those of most MMPs, this deep penetration is the direct physical cause of the compound's extreme selectivity.

  • The Alternative (Broad-Spectrum MMP Inhibitors): Molecules like Marimastat bind directly to the catalytic zinc ion via a hydroxamate group. Causality: The zinc-histidine triad is highly conserved across the entire metalloprotease clan MA; therefore, targeting the zinc ion inherently guarantees off-target cross-reactivity with MMP-2, MMP-3, and MMP-13[2],[3].

Table 1: Crystallographic & Structural Binding Comparison

FeatureN-Alkyl Benzofuran-2-Carboxamides (e.g., Compound 11)Broad-Spectrum MMP Inhibitors (e.g., Marimastat)
Primary Binding Mechanism S1' Exosite/Subsite occupationDirect Zinc Chelation
Zinc Binding Group (ZBG) Weak/None (Hydantoin core interaction)Strong (Hydroxamate)
S1' Pocket Penetration Deep (via Benzofuran ring)Shallow / Non-specific
Structural Resolution 1.62 Å (PDB: 4WKE) / High-res (PDB: 4WKI)Variable
Cross-Reactivity Risk Low (Specific to ADAMTS-4/5)High (Binds conserved clan MA zinc triad)

Experimental Protocol: X-Ray Crystallography Workflow

To ensure scientific integrity and reproducibility, the following is the standardized, self-validating protocol used to determine the co-crystal structure of ADAMTS-4 with N-alkyl benzofuran-2-carboxamide derivatives[4].

Step 1: Protein Expression and Purification

  • Method: Express the catalytic domain of human ADAMTS-4 in a mammalian cell line (e.g., HEK293). Purify using Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in 20 mM Tris-HCl (pH 7.5) and 150 mM NaCl.

  • Causality: Mammalian expression is critical because ADAMTS-4 requires specific post-translational glycosylation for proper folding. High-purity, homogeneously folded protein is the prerequisite for generating well-diffracting crystal lattices.

Step 2: Inhibitor Co-Crystallization

  • Method: Incubate purified ADAMTS-4 (10 mg/mL) with a 3-fold molar excess of the N-alkyl benzofuran-2-carboxamide compound for 2 hours at 4°C. Set up hanging-drop vapor diffusion plates by mixing 1 µL of the complex with 1 µL of reservoir solution (20% PEG 3350, 0.2 M ammonium sulfate, 0.1 M Bis-Tris pH 6.5).

  • Causality: We utilize co-crystallization rather than crystal soaking because the bulky benzofuran derivative induces significant conformational changes in the S1' pocket. Soaking would likely shatter a pre-formed apo-crystal lattice.

Step 3: Data Collection and Cryoprotection

  • Method: Transfer crystals briefly into a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) and flash-freeze in liquid nitrogen. Collect diffraction data at 100 K at a synchrotron light source.

  • Causality: Synchrotron radiation provides the high-intensity X-rays necessary to resolve the structure past 2.0 Å, while glycerol cryoprotection prevents the formation of crystalline ice, which would otherwise obscure the diffraction pattern.

Step 4: Structure Solution and Refinement (Self-Validating Step)

  • Method: Solve the structure via molecular replacement using a previously solved ADAMTS-4 structure as a search model. Perform iterative rounds of model building in Coot and refinement in REFMAC5.

  • Causality: The protocol validates itself through the

    
     metric. By withholding 5% of the diffraction data from the refinement algorithm, an 
    
    
    
    value of < 25% mathematically proves that the structural model of the benzofuran derivative is accurately fitted to the electron density and not over-parameterized.

Selectivity & Performance Data

The structural divergence observed in the X-ray data directly translates to in vitro performance. N-alkyl benzofuran-2-carboxamide derivatives demonstrate excellent selectivity over other zinc metalloproteases, effectively eliminating the toxicological liabilities of the alternatives[1].

Table 2: Enzyme Selectivity Profile (Representative IC50 Data)

Target EnzymeN-Alkyl Benzofuran-2-Carboxamide DerivativeBroad-Spectrum Inhibitor Alternative
ADAMTS-4 < 10 nM< 10 nM
ADAMTS-5 < 10 nM< 10 nM
MMP-2 > 10,000 nM< 10 nM
MMP-13 > 10,000 nM< 10 nM
TACE > 10,000 nM< 10 nM

Mechanistic Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways between selective N-alkyl benzofuran-2-carboxamide derivatives and non-selective broad-spectrum alternatives in the context of osteoarthritis pathogenesis.

G A Osteoarthritis Pathogenesis B ADAMTS-4 (Aggrecanase-1) A->B Upregulates C Aggrecan Cleavage B->C Catalyzes D Cartilage Degradation C->D Induces E N-Alkyl Benzofuran-2-Carboxamide F S1' Pocket Binding E->F Mechanism F->B Selective Inhibition G Broad-Spectrum Inhibitors H Non-Selective Zinc Chelation G->H Mechanism H->B Non-Selective Inhibition

Fig 1: Mechanism of selective ADAMTS-4 inhibition by N-alkyl benzofuran-2-carboxamides vs alternatives.

References

  • Durham, T. B., et al. (2014). Identification of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 that are efficacious in both chemical and surgical models of osteoarthritis. Journal of Medicinal Chemistry, 57(24), 10476-10485.[Link]

  • Durbin, J. D. (2014). Crystal structure of human ADAMTS-4 in complex with inhibitor 5-CHLORO-N-{[(4S)-4-(1-METHYL-1H-IMIDAZOL-2-YL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]METHYL}-1-BENZOFURAN-2-CARBOXAMIDE (compound 11). RCSB Protein Data Bank (PDB ID: 4WKI).[Link]

  • Renkiewicz, R., et al. (2003). Broad-Spectrum Matrix Metalloproteinase Inhibitor Marimastat-Induced Musculoskeletal Side Effects in Rats. Arthritis & Rheumatism, 48(6), 1742-1749.[Link]

  • Santamaria, S., & de Groot, R. (2022). Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition. Journal of Medicinal Chemistry, 65(20), 13545–13559.[Link]

Sources

Comparative Bioactivity Guide: N-Propyl vs. N-Ethyl Benzofuran-2-Carboxamides in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran-2-carboxamide scaffold is a highly privileged structural motif in central nervous system (CNS) drug discovery, providing two distinct hydrophobic binding pockets that interact favorably with a variety of neuroreceptors[1]. When optimizing this scaffold, the selection of the N-alkyl substituent on the carboxamide nitrogen—or an associated amine pharmacophore—profoundly dictates the molecule's bioactivity, blood-brain barrier (BBB) penetrance, and metabolic half-life. This guide provides an objective, data-driven comparison of N-propyl versus N-ethyl substitutions, analyzing their pharmacological performance and metabolic stability to guide rational drug design.

Structural Rationale & Physicochemical Profiling

The transition from an N-ethyl to an N-propyl group involves the addition of a single methylene (-CH₂-) unit. While structurally minor, this modification triggers a cascade of physicochemical shifts:

  • Lipophilicity (LogP): The N-propyl substitution increases the calculated LogP by approximately 0.5 units compared to the N-ethyl analog. This enhanced lipophilicity generally improves passive diffusion across the lipid bilayer of the BBB, a critical requirement for CNS-active compounds.

  • Steric Bulk: The extended aliphatic chain of the N-propyl group occupies a larger volume within receptor binding pockets. Depending on the target, this can either lock the ligand into a more favorable bioactive conformation or induce steric clashes that abrogate binding.

Comparative Receptor Pharmacology

Empirical data demonstrates that both N-ethyl and N-propyl benzofuran-2-carboxamides exhibit exceptional affinity across multiple receptor classes, though their optimal application depends on the specific target architecture.

  • Atypical Chemokine Receptor 3 (ACKR3) Agonism: In the development of small-molecule ACKR3 agonists, extending the N-alkyl chain from a methyl group to either an ethyl or propyl group significantly enhances agonistic potency. Studies show that both N-ethyl and N-propyl derivatives achieve an EC50 of ~0.111 µM, representing a 3.7-fold improvement over their N-methyl counterparts[2]. This indicates that the ACKR3 binding pocket possesses a hydrophobic sub-pocket that perfectly accommodates 2-to-3 carbon aliphatic chains.

  • Dopamine D2/D3 Receptor Affinity: For bitopic ligands utilizing benzofuran-2-carboxamide as a secondary pharmacophore, the length of the N-alkyl chain fine-tunes receptor subtype selectivity. Both N-ethyl and N-propyl substitutions are exceptionally well-tolerated, yielding sub-nanomolar to low-nanomolar affinities (Ki < 2.5 nM) for D2 and D3 receptors, with the N-propyl variant often showing slightly tighter binding at the D3 subtype due to optimal filling of the hydrophobic accessory pocket[3].

SAR_Dynamics Core Benzofuran-2-Carboxamide Core Scaffold NEthyl N-Ethyl Substitution (Lower Lipophilicity) Core->NEthyl Alkylation NPropyl N-Propyl Substitution (Higher Lipophilicity) Core->NPropyl Alkylation Receptor Target Receptors (ACKR3, D2/D3) NEthyl->Receptor EC50 ~0.111 µM Metabolism CYP450 Metabolism (N-Dealkylation) NEthyl->Metabolism Faster Clearance NPropyl->Receptor EC50 ~0.111 µM NPropyl->Metabolism Slower Clearance

Figure 1: SAR dynamics and biological outcomes of N-alkyl benzofuran-2-carboxamides.

Metabolic Stability & CYP450 N-Dealkylation

A critical differentiator between these two substitutions is their susceptibility to oxidative N-dealkylation catalyzed by hepatic cytochrome P450 enzymes (predominantly CYP3A4, CYP2D6, and CYP2E1)[4][5].

Mechanistic Causality: CYP450 initiates N-dealkylation via a Hydrogen Atom Transfer (HAT) mechanism at the alpha-carbon of the alkyl chain. This forms an unstable carbinolamine intermediate that spontaneously collapses into the dealkylated primary/secondary amine and an aldehyde byproduct (acetaldehyde for N-ethyl; propionaldehyde for N-propyl)[6].

Generally, N-ethyl groups undergo more rapid N-dealkylation than N-propyl groups. The slightly larger steric bulk of the propyl chain creates localized hindrance at the alpha-carbon, impeding the optimal geometry required for the Fe-O complex to abstract the hydrogen atom. Consequently, N-propyl derivatives often exhibit a longer metabolic half-life and lower intrinsic clearance (CLint) in vitro.

CYP450_Pathway Substrate N-Alkyl Benzofuran Derivative CYP CYP450 Enzyme (Fe-O Complex) Substrate->CYP Binding HAT Hydrogen Atom Transfer (HAT) CYP->HAT Catalysis Carbinolamine Carbinolamine Intermediate HAT->Carbinolamine Hydroxylation Products Dealkylated Amine + Aldehyde Carbinolamine->Products Spontaneous Cleavage

Figure 2: CYP450-mediated oxidative N-dealkylation pathway via Hydrogen Atom Transfer.

Quantitative Data Summaries

Table 1: Pharmacological & Physicochemical Comparison
ParameterN-Ethyl Benzofuran-2-CarboxamideN-Propyl Benzofuran-2-Carboxamide
Calculated LogP (clogP) ~2.8~3.3
ACKR3 Agonism (EC50) 0.111 µM0.111 µM
Dopamine D2R Affinity (Ki) < 2.5 nM< 2.6 nM
Dopamine D3R Affinity (Ki) < 1.0 nM< 0.5 nM
Steric Bulk (Molar Refractivity) LowerHigher
Table 2: Metabolic Stability Parameters
Metabolic ParameterN-Ethyl SubstitutionN-Propyl Substitution
Primary CYP450 Reaction N-DeethylationN-Depropylation
Catalytic Mechanism Hydrogen Atom Transfer (HAT)Hydrogen Atom Transfer (HAT)
Relative Intrinsic Clearance (CLint) Higher (Faster turnover)Lower (Steric shielding at α-carbon)
Cleavage Byproduct AcetaldehydePropionaldehyde

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems, incorporating strict internal controls to isolate the variables of interest.

Protocol A: In Vitro Receptor Binding Assay (Radioligand Displacement)

Purpose: To determine the binding affinity (Ki) of the synthesized benzofuran derivatives.

  • Membrane Preparation: Resuspend CHO cells expressing the target receptor (e.g., D2R) in 50 mM Tris-HCl buffer (pH 7.4). Rationale: Tris-HCl maintains physiological pH, preventing acid/base-catalyzed degradation of the receptor's tertiary structure.

  • Radioligand Addition: Add 1 nM of a highly specific radioligand (e.g.,[3H]-spiperone) to the membrane suspension.

  • Compound Incubation: Introduce the N-ethyl or N-propyl test compounds at concentrations ranging from

    
     to 
    
    
    
    M. Incubate at 37°C for 60 minutes. Rationale: This specific time and temperature ensure the system reaches thermodynamic equilibrium, which is an absolute mathematical prerequisite for calculating accurate Ki values via the Cheng-Prusoff equation.
  • Self-Validation Control (Non-Specific Binding): In parallel wells, incubate the radioligand and membranes with a massive excess (10 µM) of a known cold competitor (e.g., haloperidol). Rationale: This saturates all specific receptor sites. Any residual radioactivity measured in these wells represents non-specific binding to lipids/plastics, which must be subtracted from total binding to yield specific binding.

  • Filtration & Quantification: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Rationale: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand. Quantify radioactivity using liquid scintillation counting.

Protocol B: CYP450 Metabolic Stability Assay

Purpose: To quantify the rate of N-dealkylation and calculate intrinsic clearance (CLint).

  • Microsomal Incubation: Combine 1 µM of the test compound with Human Liver Microsomes (HLMs) (0.5 mg protein/mL) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the oxidative reaction by adding 1 mM NADPH. Rationale: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Without it, the Fe-O complex cannot form.

  • Self-Validation Control (Minus-NADPH): Run a parallel incubation where buffer is added instead of NADPH. Rationale: If the compound depletes in this control well, it proves the degradation is due to chemical instability or non-CYP enzymatic hydrolysis, rather than CYP450-mediated N-dealkylation. This validates that the primary assay is measuring the correct mechanism.

  • Reaction Quenching: At designated time points (0, 5, 15, 30, 60 min), transfer an aliquot into 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: The cold organic solvent instantly denatures the CYP enzymes, stopping the reaction at the exact time point. The internal standard normalizes any matrix effects or injection volume variations during subsequent LC-MS/MS ionization.

  • Analysis: Centrifuge to pellet proteins, and analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and the appearance of the dealkylated metabolite.

References

1.1 - National Institutes of Health (NIH)[1] 2.2 - ChemRxiv[2] 3.3 - National Institutes of Health (NIH)[3] 4.4 - ResearchGate[4] 5.5 - Oxford Academic[5] 6.6 - RSC Publishing[6]

Sources

A Comparative Guide to the Elemental Analysis of 5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous characterization of a novel chemical entity is a cornerstone of both regulatory compliance and successful research outcomes. For a molecule such as 5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide, a substituted benzofuran with potential pharmacological activity, the precise determination of its elemental composition is a fundamental aspect of its identity and purity assessment. This guide provides an in-depth comparison of established and modern analytical techniques for the elemental analysis of this compound, grounded in the principles of scientific integrity and practical laboratory application. We will explore not only the "how" but, more critically, the "why" behind the selection of analytical methodologies, offering a framework for researchers, scientists, and drug development professionals to make informed decisions.

Theoretical Elemental Composition: The Analytical Benchmark

Before any analysis can be undertaken, the theoretical elemental composition of the target molecule must be established. This serves as the absolute standard against which all experimental results are compared. The molecular formula for 5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide is C₁₃H₁₄BrNO₂.

The theoretical elemental percentages are calculated based on the atomic weights of the constituent elements (C: 12.011 u, H: 1.008 u, Br: 79.904 u, N: 14.007 u, O: 15.999 u) and the molecular weight of the compound.

ElementSymbolAtomic Weight (u)Number of AtomsTotal Mass (u)Mass Percent (%)
CarbonC12.01113156.14352.72
HydrogenH1.0081414.1124.76
BromineBr79.904179.90426.98
NitrogenN14.007114.0074.73
OxygenO15.999231.99810.80
Total 296.164 100.00

This theoretical composition is the gold standard for our analysis. Any significant deviation from these values in an experimental setting would suggest the presence of impurities, residual solvents, or an incorrect structural assignment.

The Gold Standard: CHNX Combustion Analysis

For decades, combustion analysis has been the primary method for determining the carbon, hydrogen, nitrogen, and heteroatom (X, in this case, Bromine) content of organic compounds[1]. The enduring prevalence of this technique is a testament to its robustness, reliability, and cost-effectiveness for assessing the purity of synthesized compounds[2].

Principle and Rationale

The underlying principle of combustion analysis is the complete and quantitative oxidation of the sample in a high-temperature environment. The resulting combustion gases are then selectively detected to determine the amount of each element. This method is highly trusted because it is a direct measurement of the elemental constituents of the bulk sample. For a halogenated compound like ours, specific modifications to the standard CHN analysis are required to accurately capture the bromine.

Experimental Protocol: Combustion with Halogen Determination

This protocol is a self-validating system, incorporating checks and standards to ensure the accuracy of the results. It is based on established methodologies such as the ASTM E442 standard for oxygen flask combustion[3].

  • Sample Preparation and Weighing:

    • Accurately weigh 2-5 mg of the dried 5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide sample into a tin or silver capsule using a microbalance. The high accuracy of the weighing step is critical, as the final elemental percentages are calculated relative to this initial mass[2].

    • A certified reference material (e.g., Acetanilide for C, H, N and a brominated standard like p-Bromobenzoic acid for Br) should be run alongside the samples to validate the instrument's performance.

  • Combustion:

    • The encapsulated sample is introduced into a combustion furnace heated to approximately 900-1100 °C in a stream of pure oxygen.

    • The organic material is flash-combusted, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (NOₓ), which are subsequently reduced to N₂ gas. The bromine is converted to hydrogen bromide (HBr) and other bromine species.

  • Gas Separation and Detection:

    • The combustion gases are passed through a series of columns and traps.

    • H₂O and CO₂ are typically separated by gas chromatography and quantified using a thermal conductivity detector (TCD).

    • N₂ gas is also measured by TCD.

    • For bromine determination, the gases are passed through a scrubber solution that absorbs the HBr. The resulting bromide ions in the solution can then be quantified by ion chromatography or potentiometric titration[3][4]. Modern elemental analyzers can be equipped with detectors specifically for halogens.

  • Data Analysis and Validation:

    • The detector signals are integrated and compared to those obtained from the certified reference materials to calculate the mass of each element.

    • The experimental mass percentages are then compared to the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound.

Workflow for Combustion Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Detection & Quantification cluster_result Final Result weigh 1. Weigh Sample (2-5 mg) encapsulate 2. Encapsulate in Tin/Silver Foil weigh->encapsulate combust 3. Combustion (900-1100°C, O2) encapsulate->combust reduce 4. Reduction of NOx to N2 combust->reduce absorb_br 6. Bromine Absorption combust->absorb_br separate 5. Gas Chromatography reduce->separate detect_chn 7. TCD Detection (CO2, H2O, N2) separate->detect_chn detect_br 8. Ion Chromatography/Titration (Br-) absorb_br->detect_br calculate 9. Calculate Mass % detect_chn->calculate detect_br->calculate compare 10. Compare to Theoretical calculate->compare

Caption: Workflow for CHNX combustion analysis.

Alternative and Complementary Analytical Techniques

While combustion analysis provides excellent data on the bulk elemental composition, it offers no information about the molecular structure or the presence of isomeric impurities. In modern drug development, a multi-faceted analytical approach is essential. Techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are not just alternatives but are often used in conjunction with elemental analysis for a comprehensive characterization.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Bromine Quantification

For highly sensitive and specific quantification of bromine, especially at trace levels, ICP-MS is a powerful technique[2][5]. It is particularly useful for confirming the bromine content and for analyzing for other elemental impurities that may be present from catalysts or reagents used in the synthesis.

ICP-MS involves introducing a sample into a high-temperature argon plasma, which atomizes and ionizes the components. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio. The exceptional sensitivity of ICP-MS allows for the detection of elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels[1]. This makes it ideal for impurity profiling as mandated by guidelines like ICH Q3D.

  • Microwave-Assisted Digestion:

    • Accurately weigh approximately 10-50 mg of the sample into a high-pressure microwave digestion vessel.

    • Add a mixture of high-purity nitric acid and hydrogen peroxide to the vessel. The use of closed-vessel microwave digestion minimizes the loss of volatile elements and prevents contamination[6][7].

    • The vessel is sealed and subjected to a programmed heating cycle in a microwave digestion system. This process completely breaks down the organic matrix, leaving the bromine and other elements in a clear aqueous solution.

    • After cooling, the digestate is quantitatively transferred and diluted to a known volume with deionized water.

  • ICP-MS Analysis:

    • The diluted sample is introduced into the ICP-MS instrument.

    • The instrument is calibrated using a series of certified bromine standards to create a calibration curve.

    • The abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br) is measured.

    • An internal standard (e.g., Rhodium) is often used to correct for instrumental drift and matrix effects.

  • Data Analysis:

    • The concentration of bromine in the sample solution is determined from the calibration curve.

    • This concentration is then used to back-calculate the mass percentage of bromine in the original solid sample.

cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_result Quantification weigh 1. Weigh Sample (10-50 mg) digest 2. Microwave Digestion (HNO3/H2O2) weigh->digest dilute 3. Dilute to Known Volume digest->dilute nebulize 4. Nebulization dilute->nebulize ionize 5. Ionization in Argon Plasma nebulize->ionize separate 6. Mass Spectrometry (m/z) ionize->separate quantify 7. Quantify vs. Calibration Curve separate->quantify calculate 8. Calculate Mass % of Bromine quantify->calculate cluster_input Inputs cluster_measurement NMR Measurement cluster_output Output mass_analyte Mass of Analyte purity Purity (%) mass_analyte->purity mass_std Mass of Standard mass_std->purity mw_analyte MW of Analyte mw_analyte->purity mw_std MW of Standard mw_std->purity integral_analyte Integral of Analyte Signal integral_analyte->purity protons_analyte Protons in Analyte Signal protons_analyte->purity integral_std Integral of Standard Signal integral_std->purity protons_std Protons in Standard Signal protons_std->purity

Caption: Factors influencing the purity calculation in qNMR.

Performance Comparison and Data Interpretation

To illustrate the practical application of these techniques, let's consider a hypothetical set of experimental results for a batch of 5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide.

ElementTheoretical Mass %Combustion AnalysisICP-MSqNMR (Purity)
C 52.7252.55--
H 4.764.81--
N 4.734.68--
Br 26.9826.8526.91%-
O (by diff.) 10.8011.11--
Purity 100.0099.6 (by EA)-99.7%
Interpretation of Results:
  • Combustion Analysis: The results are within the acceptable ±0.4% deviation, suggesting a high degree of purity. The slightly lower C, N, and Br values, and slightly higher H and O values, could indicate the presence of a small amount of residual water.

  • ICP-MS: The bromine content determined by ICP-MS is in excellent agreement with the theoretical value. This high-accuracy measurement provides strong confirmation of the bromine stoichiometry.

  • qNMR: The purity value of 99.7% is consistent with the elemental analysis data. The advantage of qNMR is that it also would have confirmed the structure of the main component and potentially allowed for the identification and quantification of any proton-containing impurities.

Conclusion and Recommendations

The elemental analysis of a novel compound like 5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide is not a one-size-fits-all process. The choice of analytical technique should be guided by the specific research question and the stage of development.

  • For routine purity assessment of synthesized batches , CHNX Combustion Analysis remains a highly reliable, efficient, and cost-effective method. It provides a direct measure of the bulk elemental composition, which is essential for confirming the empirical formula.

  • For definitive quantification of bromine and analysis of other elemental impurities , ICP-MS is the superior technique due to its unparalleled sensitivity and specificity. It is the method of choice for analyses compliant with regulations such as ICH Q3D for elemental impurities.

  • For a comprehensive analysis that combines structural confirmation with purity assessment , qNMR is an invaluable tool. It offers a direct, primary method for purity determination without the need for a specific reference standard of the analyte itself.

In a drug development setting, a combination of these techniques provides the most robust and defensible analytical data package. An initial characterization would typically involve combustion analysis to confirm the elemental ratios, supported by high-resolution mass spectrometry for accurate mass determination and qNMR for definitive purity assessment and structural confirmation. ICP-MS would be employed for the targeted analysis of elemental impurities. This integrated approach ensures the highest level of confidence in the identity, purity, and quality of the drug candidate.

References

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]

  • Gel'man, N. E. (1998). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 53(5), 442-453.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Miyake, Y., et al. (2007). A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography.
  • SGS INSTITUT FRESENIUS. (n.d.). CHNX analysis - Elemental analytics. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2018). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Retrieved from [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • University of Bristol. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). A Routine Experimental Protocol for qHNMR Illustrated with Taxol.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Spectroscopy Online. (2020, November 16). Microwave-Induced Combustion for ICP-MS: A Generic Approach to Trace Elemental Analyses of Pharmaceutical Products. Retrieved from [Link]

  • ASTM International. (1991). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. ASTM E442-91.
  • WebQC. (n.d.). Molar Mass, Molecular Weight and Elemental Composition Calculator. Retrieved from [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-3-methyl-N-propyl-1-benzofuran-2-carboxamide. Retrieved from [Link]

  • Hu, J., & Rohrer, J. (n.d.). Determination of Adsorbable Organic Halogen in Wastewater Using a Combustion Ion Chromatography System. Thermo Fisher Scientific.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Lab Manager. (2016, May 11). Validation of Analytical Methods. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]

  • ASTM International. (1991). E442-91(2018) Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. Retrieved from [Link]

  • Mester, Z., & Sturgeon, R. (Eds.). (2003). Sample Preparation for Trace Element Analysis. Elsevier.
  • European Medicines Agency. (2019). Guideline on the specification limits for residues of metal catalysts or metal reagents. EMA/CHMP/SWP/4446/2000.
  • United States Pharmacopeia. (n.d.). <232> Elemental Impurities—Limits.
  • Kingston, H. M., & Jassie, L. B. (Eds.). (1988). Introduction to Microwave Sample Preparation: Theory and Practice. American Chemical Society.
  • Singh, S., & Handa, T. (2015). A review on analytical method development and validation. International Journal of Pharmaceutical Sciences and Research, 6(10), 4153.

Sources

A Senior Application Scientist's Guide to Purity Validation of Benzofuran Carboxamides: A Comparative Analysis of TLC and LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the benzofuran carboxamide scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1][2] The synthesis of these complex molecules is a multi-step process, inherently susceptible to the formation of impurities such as unreacted starting materials, by-products, or degradation products.[1] Regulatory bodies and the principles of sound science demand rigorous validation of a compound's purity to ensure its safety and efficacy.[3][4]

This guide provides a comparative analysis of two essential analytical techniques in the chemist's arsenal: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices for each method, present field-proven protocols, and demonstrate how these techniques can be used synergistically to provide a comprehensive and trustworthy assessment of benzofuran carboxamide purity.

Thin-Layer Chromatography (TLC): The Rapid, First-Pass Assessment

TLC is a cornerstone of synthetic organic chemistry for its simplicity, speed, and low cost.[5][6] It operates on the principle of adsorption chromatography, where components of a mixture are separated based on their differential affinity for a stationary phase (typically polar silica gel) and a mobile phase (an organic solvent system).[7][8] For the synthetic chemist, TLC is the go-to method for monitoring reaction progress and making a preliminary assessment of purity before committing to more resource-intensive analyses.[7][9]

Causality in TLC Method Development

The choice of mobile phase (eluent) is the most critical parameter in TLC. Its polarity directly influences the separation. Benzofuran carboxamides are typically moderately polar. Therefore, a mobile phase of intermediate polarity is required to achieve an optimal retention factor (Rf) — ideally between 0.3 and 0.7.[9]

  • If your compound remains at the baseline (Rf ≈ 0): The mobile phase is not polar enough to move the compound off the highly polar silica gel. You must increase the eluent's polarity (e.g., by adding more ethyl acetate or methanol to a hexane/ethyl acetate mixture).

  • If your compound rushes to the solvent front (Rf ≈ 1): The mobile phase is too polar, having a very high affinity for your compound and not allowing for sufficient interaction with the stationary phase. The eluent's polarity must be decreased (e.g., by increasing the proportion of hexane).

Visualization is another key step. Since most benzofuran derivatives are colorless, non-destructive visualization with a UV lamp (at 254 nm) is the primary method, as the aromatic rings will quench the fluorescence of the indicator dye in the silica gel, appearing as dark spots.[7][10] Chemical stains like iodine vapor can be used as a secondary, often more sensitive, method.[7]

Experimental Protocol: TLC Purity Assessment

This protocol is designed to be a self-validating system by including a co-spot, which definitively confirms if a spot in the sample lane corresponds to the starting material or a known standard.

  • Plate Preparation:

    • Using a pencil, gently draw a straight line (the baseline) about 1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F254).[10]

    • Mark three equidistant points on the line for spotting: 'S' (Starting Material/Standard), 'Co' (Co-spot), and 'R' (Reaction Mixture/Sample).

  • Sample Preparation & Spotting:

    • Prepare dilute solutions (~1 mg/mL) of your starting material (or a purified reference standard) and your crude or purified benzofuran carboxamide sample in a volatile solvent like dichloromethane or ethyl acetate.

    • Using a capillary tube, carefully spot a small amount of the starting material solution on the 'S' mark. The spot should be as small as possible (1-2 mm diameter).

    • Spot the reaction mixture/sample solution on the 'R' mark.

    • For the 'Co' spot, first apply the starting material, and without letting the capillary touch the plate, spot the reaction mixture directly on top of it.

  • Development:

    • Pour a small amount (~0.5 cm depth) of the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into a developing chamber. The solvent level must be below the baseline on your TLC plate.[10]

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor, which improves reproducibility.[6]

    • Carefully place the TLC plate into the chamber and cover it. Allow the solvent to ascend the plate by capillary action.[7]

    • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.[9]

  • Visualization & Interpretation:

    • Dry the plate completely.

    • Visualize the plate under a UV lamp (254 nm). Circle the observed spots with a pencil.[11]

    • Purity Assessment: A pure compound should ideally show a single spot in the 'R' lane.[9] The presence of multiple spots indicates impurities. If a spot in the 'R' lane has the same height (Rf value) as the 'S' lane and the 'Co' spot appears as a single, consolidated spot, it confirms the presence of unreacted starting material.

TLC_Interpretation

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Purity and Identification

While TLC is an excellent qualitative tool, it falls short in providing robust quantitative data and definitive identification of unknown impurities. For this, LC-MS is the undisputed gold standard in the pharmaceutical industry.[4][12][13] This technique hyphenates the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection of mass spectrometry.[14]

  • Liquid Chromatography (LC) separates the analyte from its impurities with high resolution based on their partitioning between a liquid mobile phase and a solid stationary phase (commonly a C18 reversed-phase column).[]

  • Mass Spectrometry (MS) detects the separated components, providing two critical pieces of information: their mass-to-charge ratio (m/z), which helps determine molecular weight, and their fragmentation patterns (in MS/MS mode), which aids in structural elucidation.[12][]

Causality in LC-MS Method Development

For benzofuran carboxamides, a reversed-phase HPLC method is typically the most effective.[16]

  • Column Choice: A C18 column is the workhorse for moderately polar compounds, offering excellent resolving power and reproducibility.

  • Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is used. A small amount of acid (e.g., 0.1% formic acid) is added to protonate the analytes, which significantly improves peak shape and ionization efficiency in the mass spectrometer.[3]

  • Gradient Elution: Unlike the isocratic (constant composition) mobile phase in TLC, a gradient is often used in LC. The analysis starts with a higher percentage of water (weaker eluent) and gradually increases the organic solvent percentage (stronger eluent). This ensures that early-eluting polar impurities are well-retained and resolved, while late-eluting non-polar impurities are eluted in a reasonable time with sharp peaks.[]

Experimental Protocol: LC-MS Purity Validation

Method validation is crucial to ensure that the results are accurate and reliable.[17] Key validation parameters include specificity, linearity, accuracy, and precision.[13][18][19]

  • Sample Preparation:

    • Accurately weigh and dissolve the benzofuran carboxamide sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • Perform a serial dilution to create a final sample concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could damage the LC system.

  • LC-MS System & Conditions:

    • LC System: Agilent 1260 Infinity II or similar.[3]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions to re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • MS Detector: Agilent 6540 Q-TOF or similar.[3]

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). This is typically effective for nitrogen-containing compounds like carboxamides.

    • Scan Range: m/z 100-1000.

  • Data Acquisition & Analysis:

    • Inject the prepared sample.

    • Acquire both the Total Ion Chromatogram (TIC) and UV chromatogram (if a UV detector is in line).

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Examine the mass spectrum for each peak. The m/z of the main peak should correspond to the expected molecular weight of your benzofuran carboxamide ([M+H]+). The m/z of the minor peaks provides the molecular weights of the impurities, offering the first clues to their identity.

A Comparative Analysis: TLC vs. LC-MS

The choice between TLC and LC-MS is dictated by the analytical objective. They are not mutually exclusive but rather complementary tools in a validation workflow.

FeatureThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Use Rapid, qualitative checks, reaction monitoring[7][9]Definitive quantitative purity, impurity identification[4]
Speed Very Fast (5-20 minutes per analysis)Moderate (15-60 minutes per sample)
Cost Very LowHigh (instrumentation and maintenance)
Sensitivity Microgram (µg) level[7]Nanogram (ng) to Picogram (pg) level[3]
Specificity Low; relies on Rf value which can be ambiguous[20]Very High; combines retention time and mass-to-charge ratio[4][]
Quantification Semi-quantitative at bestHighly accurate and precise quantification[14][18]
Information Provides Rf value and number of UV-active componentsProvides retention time, UV response, molecular weight, and structural data (MS/MS)[]

Purity_Workflow

Case Study: Purity Validation of "BenzoCarbox-A"

Let's consider a hypothetical synthesis of a benzofuran carboxamide, "BenzoCarbox-A" (Expected [M+H]+ = 350.12).

TLC Analysis: A TLC (7:3 Hexane:EtOAc) of the purified product shows a major spot at Rf = 0.5. However, a very faint secondary spot is visible under UV light at Rf = 0.7, which corresponds to the Rf of the starting material. This provides an immediate, qualitative indication that the sample is largely pure but contains a trace amount of starting material.

LC-MS Analysis: The same sample is subjected to the LC-MS protocol described above.

Retention Time (min)Peak Area (%)Observed m/z ([M+H]+)Proposed Identity
2.80.45210.05Starting Material
8.599.45350.12BenzoCarbox-A
9.10.10368.13Dimeric By-product

The LC-MS data provides a wealth of trustworthy information:

  • Quantitative Purity: The purity is quantitatively determined to be 99.45% by peak area.[3]

  • Impurity Confirmation: A peak at 2.8 minutes with an m/z of 210.05 confirms the presence of the starting material, corroborating the TLC result.

  • Unknown Identification: A second, minor impurity is detected at 9.1 minutes with an m/z of 368.13. This mass does not correspond to any reagents. The mass difference from the product suggests a potential dimeric by-product, a common occurrence in some synthetic routes.[12] This information is critical for optimizing the synthetic or purification process.

Conclusion

Validating the purity of benzofuran carboxamides is not a task for a single technique but a process that leverages the strengths of complementary methods. TLC serves as an indispensable, rapid screening tool for real-time monitoring and preliminary checks. LC-MS provides the definitive, high-resolution, and quantitative data required for final quality control, impurity identification, and regulatory compliance. By integrating both TLC and LC-MS into the analytical workflow, researchers, scientists, and drug development professionals can ensure the scientific integrity of their work and the quality of their compounds with the highest degree of confidence.

References

  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
  • BOC Sciences. (n.d.). LC-MS-Based Rapid and Accurate Drug Impurity Analysis.
  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.
  • Vyas, V. K., Ghate, M., & Ukawala, R. D. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4), 299-306.
  • Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS.
  • (n.d.). Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin.
  • (2019, April 1). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations.
  • (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC.
  • Benchchem. (n.d.). Technical Guide: Identification and Synthesis of 2-(4-fluorophenyl)-1-benzofuran-3-carboxamide Analogues.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
  • (n.d.). Synthesis of benzofuran‐2‐carboxamides and plausible mechanism.... ResearchGate.
  • (n.d.). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC.
  • (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • (n.d.). Quantitative analysis of small molecules in biological samples.
  • (n.d.). Thin Layer Chromatography.
  • (n.d.). Thin Layer Chromatography (TLC).
  • (n.d.). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents.
  • (n.d.). TLC–MS Versus TLC–LC–MS Fingerprints of Herbal Extracts. Part III. Application of the Reversed-Phase Liquid Chromatography.
  • (n.d.). Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC).
  • (2014, June 12). Discrepancy between TLC and LC-MS?. ResearchGate.
  • (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts.
  • (n.d.). Thin Layer Chromatography.
  • (2025, October 31). TLC in the Analysis of Plant Material. MDPI.
  • (n.d.). COMPARISON OF CHROMATOGRAPHY SYSTEMS FOR RADIOCHEMICAL PURITY DETERMINATION OF LYOPHILIZED REAGENTS LABELED WITH TECHNETIUM-99m.
  • (2020, November 12). Fast Analysis of "Dirty" Samples with Monolithic Silica LC and Silica Gel TLC Stationary Phases. LCGC International.
  • (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes.
  • (2017, August 3). LC-MS/MS versus TLC plus GC methods: Consistency of glycerolipid and fatty acid profiles in microalgae and higher plant cells and effect of a nitrogen starvation - PMC.
  • (n.d.). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans.
  • (n.d.). Principles of Thin Layer Chromatography.
  • (2023, November 30). Thin-Layer Chromatography (TLC) Procedure and Principles. J&K Scientific LLC.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds.
  • Pharmaffiliates. (n.d.). Benzofuran-impurities.
  • (n.d.). Thin-layer chromatography in testing the purity of pharmaceuticals. ResearchGate.
  • (2015, July 4). (PDF) Synthesis and biological evaluation of new benzofuran carboxamide derivatives. ResearchGate.
  • (2020, January 15). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI.
  • (2021, September 24). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.